molecular formula C16H14ClNO2 B15608640 K-975

K-975

Katalognummer: B15608640
Molekulargewicht: 287.74 g/mol
InChI-Schlüssel: KPXAHQSIROUBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

K-975 is a useful research compound. Its molecular formula is C16H14ClNO2 and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[3-(4-chlorophenoxy)-4-methylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-3-16(19)18-13-7-4-11(2)15(10-13)20-14-8-5-12(17)6-9-14/h3-10H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAHQSIROUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of K-975, a Covalent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP (Yes-associated protein 1) and TAZ (transcriptional coactivator with PDZ-binding motif), are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD (transcriptional enhanced associate domain) family of transcription factors. This interaction drives the expression of genes that promote cell growth and inhibit apoptosis. In cancers such as malignant pleural mesothelioma (MPM), particularly those with mutations in upstream Hippo pathway components like NF2, the YAP/TAZ-TEAD complex is often constitutively active, making it a prime therapeutic target[1][2]. K-975 is a novel, potent, and selective small-molecule inhibitor designed to disrupt this oncogenic signaling axis[1][3].

Core Mechanism of Action: Covalent Inhibition of the TEAD Palmitate-Binding Pocket

The primary mechanism of action of this compound is the direct and irreversible inhibition of all TEAD isoforms (a pan-TEAD inhibitor) by covalently binding to a specific cysteine residue within the central palmitate-binding pocket (PBP) of the TEAD protein[1][4].

X-ray crystallography studies have revealed that this compound, through its acrylamide (B121943) functional group, forms a covalent bond with the thiol side chain of Cysteine 359 (Cys359) in TEAD1[1][5]. This cysteine residue is highly conserved across all TEAD family members and is the natural site for S-palmitoylation, a post-translational modification essential for TEAD's ability to bind with YAP and TAZ[6][7]. By occupying this pocket and covalently modifying the cysteine, this compound effectively prevents the auto-palmitoylation of TEAD[6][8][9]. This disruption of the native TEAD conformation allosterically inhibits the protein-protein interaction (PPI) between TEAD and its co-activators YAP and TAZ, thereby abrogating the downstream transcriptional activity that drives cancer cell proliferation[1].

cluster_0 TEAD Protein cluster_1 Normal State (Hippo Pathway OFF) cluster_2 Inhibited State TEAD TEAD PBP Palmitate-Binding Pocket TargetGenes Target Gene Transcription (e.g., CTGF, IGFBP3) TEAD->TargetGenes Activates BlockedGenes Transcription Blocked TEAD->BlockedGenes Represses Cys359 Cys359 YAP_TAZ YAP / TAZ Cys359->YAP_TAZ Enables Binding YAP_TAZ->TEAD Binds Palmitoylation S-Palmitoylation Palmitoylation->Cys359 Modifies K975 This compound K975->Cys359 Covalently Binds & Irreversibly Blocks K975->YAP_TAZ Prevents Interaction

Caption: Covalent binding mechanism of this compound to the TEAD palmitate-binding pocket.
Context within the Hippo Signaling Pathway

The Hippo pathway acts as a tumor suppressor cascade. When the pathway is "ON," upstream kinases (MST1/2 and LATS1/2) are active, leading to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ is sequestered in the cytoplasm by 14-3-3 proteins or targeted for degradation, preventing it from entering the nucleus[1]. In many cancers, mutations in upstream components like NF2 render the pathway "OFF." This allows unphosphorylated YAP/TAZ to accumulate in the nucleus, bind to TEAD transcription factors, and drive malignant growth. This compound acts at the final, critical step of this oncogenic process by disabling the TEAD co-factor, regardless of the upstream mutational status that leads to YAP/TAZ activation[1].

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals (e.g., cell density, NF2) LATS LATS1/2 Kinase Upstream->LATS Activates YAP YAP / TAZ LATS->YAP Phosphorylates YAP_P p-YAP / p-TAZ Degradation Degradation YAP_P->Degradation YAP_N YAP / TAZ YAP->YAP_N Translocation (Hippo Pathway OFF) Complex YAP/TAZ-TEAD Complex YAP_N->Complex TEAD TEAD TEAD->Complex TEAD->Complex Genes Oncogenic Gene Expression (Proliferation, Survival) Complex->Genes Drives Transcription K975 This compound K975->TEAD Covalently Binds & Inactivates

Caption: this compound action within the context of the Hippo Signaling Pathway.

Quantitative Data Summary

In Vitro Cellular Proliferation

This compound demonstrates potent anti-proliferative activity, particularly in cancer cell lines with a dysfunctional Hippo pathway (e.g., NF2-deficient), which are dependent on TEAD for their survival.

Cell LineCancer TypeKey Mutation(s)GI₅₀ / IC₅₀ (nM)Incubation Time (h)Reference
NCI-H226MPMNF2 non-expressing~20 - 30Not Specified[6][7][9]
MSTO-211HMPMNF2 expressing, LATS1 fusion50Not Specified[9]
NCI-H2052MPMNF2 & LATS2 alterations180Not Specified[9]
MSTO-211HMPMNF2 expressing, LATS1 fusion< 1000Not Specified[4]
NCI-H2052MPMNF2 & LATS2 alterations< 1000Not Specified[4]

Note: GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) are metrics for potency. Assays were generally conducted over 144 hours for full cell proliferation inhibition assessment[1][5].

In Vivo Antitumor Efficacy

This compound, administered orally, shows significant dose-dependent tumor growth inhibition in mouse xenograft models of malignant pleural mesothelioma.

Xenograft ModelDosing RegimenResultReference
NCI-H226 (s.c.)10, 30, 100, 300 mg/kg, p.o., BID for 14 daysStrong, dose-dependent anti-tumor effect[1][5]
MSTO-211H (s.c.)30, 100, 300 mg/kg, p.o., BID for 14 daysStrong, dose-dependent anti-tumor effect[1][5]
NCI-H226 (orthotopic)Not specifiedSignificant survival benefit[6][9]

s.c. = subcutaneous; p.o. = oral administration; BID = twice daily.

Experimental Protocols

X-ray Crystallography of this compound-TEAD1 Complex
  • Objective: To determine the precise binding mode of this compound to its target protein.

  • Methodology: The YAP-binding domain (YBD) of human TEAD1 was expressed and purified. The purified TEAD1-YBD was co-crystallized with this compound. X-ray diffraction data were collected from the resulting crystals. The structure was then solved to reveal that this compound forms a covalent bond with the Cys359 residue located within the central lipid-binding pocket[1][6][8].

Surface Plasmon Resonance (SPR)
  • Objective: To quantify the inhibitory effect of this compound on the YAP-TEAD protein-protein interaction in a cell-free system.

  • Methodology: Recombinant TEAD1-YBD protein was immobilized on an SPR sensor chip. A biotinylated YAP peptide (bio-YAPpep) was flowed over the chip to measure its binding to TEAD1. To assess inhibition, TEAD1 was pre-incubated with varying concentrations of this compound before the YAP peptide was introduced. The reduction in binding signal (response units) in the presence of this compound demonstrated its ability to inhibit the YAP1-TEAD1 interaction[1][6].

Cellular Co-Immunoprecipitation and NanoBRET™ Assay
  • Objective: To confirm the disruption of the YAP/TAZ-TEAD interaction within a cellular context.

  • Methodology: NCI-H226 cells were treated with this compound at various concentrations (e.g., 10-10000 nM) for 24 hours.

    • Co-IP: Cell lysates were prepared, and immunoprecipitation was performed using an antibody against TEAD1 or TEAD4. The resulting precipitates were analyzed by Western blot for the presence of YAP or TAZ. A reduction in co-precipitated YAP/TAZ in this compound-treated cells indicated inhibition of the PPI[6][8].

    • NanoBRET™: A more advanced method involved expressing YAP or TAZ fused to a HaloTag® protein and using a fluorescent ligand. The proximity-based energy transfer to endogenous TEAD proteins was measured. This compound treatment led to a dose-dependent decrease in the BRET signal, confirming the disruption of the YAP/TAZ-TEAD complexes in live cells[5].

Cell Proliferation Assay
  • Objective: To measure the effect of this compound on the growth of cancer cell lines.

  • Methodology: A panel of 14 human MPM cell lines (7 NF2-expressing and 7 NF2-non-expressing) were seeded in microplates. The cells were then treated with a range of this compound concentrations (e.g., 0.1 to 10000 nM). After a 144-hour incubation period, cell viability was measured using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay. The results showed that this compound had a significantly stronger inhibitory effect on the proliferation of NF2-non-expressing cell lines, which are highly dependent on the YAP/TAZ-TEAD pathway[1][5].

Murine Xenograft Models
  • Objective: To evaluate the in vivo anti-tumor activity and tolerability of this compound.

  • Methodology: SCID (Severe Combined Immunodeficiency) mice were subcutaneously injected with human MPM cells (NCI-H226 or MSTO-211H). Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally twice daily for 14 consecutive days at specified doses. Tumor volume was measured regularly. At the end of the study, tumors were excised and analyzed for changes in the expression of TEAD target genes (e.g., CTGF, IGFBP3) to confirm the on-target effect of the drug[1][5][9].

cluster_Discovery Discovery & Optimization cluster_Validation Mechanism & Efficacy Validation HTS High-Throughput Screen (CTGF Reporter Assay) LeadOpt Lead Optimization HTS->LeadOpt Identifies Hit Biochem Biochemical Assays (SPR, X-ray Crystallography) LeadOpt->Biochem Generates this compound Cellular Cell-Based Assays (Co-IP, Proliferation, Gene Expression) Biochem->Cellular Confirms Target Engagement InVivo In Vivo Models (MPM Xenografts) Cellular->InVivo Demonstrates Cellular Potency Tox Toxicity Studies (Rat, Monkey) InVivo->Tox Shows Preclinical Efficacy

Caption: High-level experimental workflow for the discovery and validation of this compound.

Conclusion

This compound is a first-in-class, orally bioavailable TEAD inhibitor that operates through a well-defined mechanism of action. By covalently binding to a conserved cysteine in the TEAD palmitate-binding pocket, it prevents essential S-palmitoylation, leading to the disruption of the oncogenic YAP/TAZ-TEAD protein-protein interaction[1][5][9]. This mechanism effectively shuts down the transcriptional output of the hyperactive Hippo pathway. Robust preclinical data from a suite of biochemical, cellular, and in vivo experiments validate its potency and on-target activity, particularly in Hippo-dysregulated cancers like malignant pleural mesothelioma[1][9]. While toxicity studies of a this compound derivative have indicated potential for renal toxicity, the compound represents a promising therapeutic strategy for cancers dependent on TEAD signaling[6][8].

References

The Cellular Target of K-975: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-975 is a potent, selective, and orally active small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. As a pan-TEAD inhibitor, this compound covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD complex leads to the downregulation of downstream target genes, resulting in anti-proliferative effects in cancer cells, particularly those with a dysregulated Hippo signaling pathway. This document provides a detailed overview of the cellular target of this compound, its mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

The Cellular Target: TEAD Transcription Factors

The primary cellular target of this compound is the TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1] These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of the transcriptional co-activators YAP and TAZ.[4] Activated YAP/TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and proliferation.[1]

This compound acts as a covalent inhibitor of all TEAD isoforms.[5] X-ray crystallography studies have revealed that this compound forms a covalent bond with a conserved cysteine residue (Cys359 in TEAD1) located in the central palmitate-binding pocket of TEAD.[2][4][6][7] This pocket is essential for the S-palmitoylation of TEAD, a post-translational modification that enhances its interaction with YAP/TAZ.[2][8] By binding to this site, this compound directly obstructs the interaction between TEAD and YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.[2][3][6][9][10][11]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines
Cell LineNF2 StatusGI50 (nM)
NCI-H226Non-expressing30
MSTO-211HExpressing50
NCI-H2052Non-expressing180

Data sourced from AACR 2019 presentation abstract.[11]

Table 2: Effect of this compound on TEAD-YAP/TAZ Protein-Protein Interaction (PPI)
Assay TypeCell LineConcentration RangeObservation
Halo-tag pull-downNCI-H22610-10000 nM (24h)Inhibition of PPI between Halo-YAP/TAZ and endogenous TEAD1/4.[6][10]
Surface Plasmon ResonanceN/ANot specifiedThis compound inhibits the binding between TEAD1-YBD and bio-YAPpep.[2]
Table 3: In Vivo Anti-tumor Efficacy of this compound in MPM Xenograft Models
Xenograft ModelDosing RegimenOutcome
NCI-H226 s.c.10, 30, 100, 300 mg/kg, p.o., b.i.d. for 14 daysStrong anti-tumor effect observed.[2]
MSTO-211H s.c.30, 100, 300 mg/kg, p.o., b.i.d. for 14 daysPotent suppression of tumor growth.[2]
NCI-H226 orthotopicNot specifiedSignificant survival benefit.[11]

Experimental Protocols

High-Throughput Screening (HTS) for YAP/TAZ-TEAD Inhibitors

The discovery of this compound was facilitated by a high-throughput screening campaign.[2][4]

  • Cell Lines: NCI-H2052 (NF2-deficient human MPM) and NCI-H661 (LATS1/2-deficient human NSCLC) cells were utilized.[2]

  • Reporter System: A reporter plasmid containing the promoter of connective tissue growth factor (CTGF), a known TEAD target gene, driving the expression of luciferase (CTGF-Luc) was transfected into the cells.[2]

  • Screening Process: A chemical library was screened for compounds that inhibited the luciferase activity in these cell lines, indicating a disruption of the YAP/TAZ-TEAD signaling axis.[2]

X-ray Crystallography

To elucidate the binding mode of this compound to TEAD, X-ray crystallography was performed.[2][8]

  • Protein Construct: The YAP-binding domain (YBD) of TEAD1 was used for co-crystallization with this compound.[2][8]

  • Crystallization and Data Collection: The TEAD1-YBD/K-975 complex was crystallized, and X-ray diffraction data were collected.

  • Structure Determination: The crystal structure revealed that this compound covalently binds to the cysteine residue (Cys359) within the palmitate-binding pocket of TEAD1.[2][8]

Halo-tag Pull-down Assay for Protein-Protein Interaction

This assay was used to confirm the inhibitory effect of this compound on the interaction between TEAD and YAP/TAZ in a cellular context.[2]

  • Constructs: NCI-H226 cells were transfected with plasmids encoding Halo-tagged YAP or TAZ.

  • Treatment: The transfected cells were incubated with varying concentrations of this compound for 24 hours.[6]

  • Pull-down and Detection: The Halo-tagged proteins were pulled down from cell lysates using HaloLink resin. The co-precipitated endogenous TEAD1 and TEAD4 were then detected by immunoblotting.

Visualizations

Signaling Pathway

TEAD_Inhibition_by_K975 cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Gene_Expression Gene Expression cluster_Inhibition Inhibition by this compound YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binding Nucleus Nucleus YAP_TAZ->Nucleus Translocation Target_Genes Target Genes (e.g., CTGF, ANKRD1) TEAD->Target_Genes Transcription Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation K975 This compound K975->TEAD Covalent Binding (Cys359) Experimental_Workflow cluster_Discovery Discovery cluster_Validation In Vitro Validation cluster_Mechanism Mechanism of Action cluster_InVivo In Vivo Efficacy HTS High-Throughput Screening (CTGF-Luc Reporter Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds PPI_Assay Protein-Protein Interaction Assay (Halo-tag pull-down) Hit_Compounds->PPI_Assay Cell_Proliferation Cell Proliferation Assay Hit_Compounds->Cell_Proliferation Gene_Expression Gene Expression Analysis (qRT-PCR) Hit_Compounds->Gene_Expression Crystallography X-ray Crystallography Hit_Compounds->Crystallography Xenograft MPM Xenograft Models Cell_Proliferation->Xenograft Binding_Site Identification of Covalent Binding Site (Cys359) Crystallography->Binding_Site Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Survival Survival Analysis Xenograft->Survival

References

K-975: A Potent TEAD Inhibitor Targeting the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation, often leading to the hyperactivation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a hallmark of various cancers. The interaction of YAP/TAZ with the TEAD (transcriptional enhanced associate domain) family of transcription factors is the final and crucial step in the canonical Hippo pathway, driving the expression of genes that promote cell proliferation and inhibit apoptosis. K-975 has emerged as a potent and selective small molecule inhibitor of this interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the Hippo signaling pathway, quantitative data from key experiments, and detailed experimental protocols.

Introduction to the Hippo Signaling Pathway and this compound

The Hippo pathway is a complex signaling cascade that controls organ size by regulating cell proliferation and apoptosis.[1] Key components of this pathway in mammals include the kinase cassette consisting of MST1/2 and LATS1/2.[1][2] When the Hippo pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation, thus preventing their nuclear entry and interaction with TEAD transcription factors.[1][2] In many cancers, the Hippo pathway is inactivated, allowing YAP and TAZ to translocate to the nucleus, bind to TEADs, and initiate a pro-tumorigenic transcriptional program.[1][3][4]

This compound is an orally active, small molecule inhibitor that directly targets the YAP/TAZ-TEAD interaction.[5][6] It has been identified as a pan-TEAD inhibitor with high selectivity and potent anti-tumor activity, particularly in malignant pleural mesothelioma (MPM).[3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[3][5][7] This covalent modification sterically hinders the interaction between TEADs and their co-activators, YAP and TAZ, thereby inhibiting the formation of the active transcriptional complex.[3][4] X-ray crystallography has confirmed the direct binding of this compound to this specific cysteine residue.[3][8] Furthermore, this compound has been shown to inhibit the auto-palmitoylation of TEADs, a post-translational modification crucial for their stable interaction with YAP/TAZ.[3][7][8]

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayEndpointValueIncubation TimeReference
NCI-H226Malignant Pleural MesotheliomaCell ProliferationGI50~20 nMNot Specified[8]
NCI-H661/CTGF-LucNon-Small-Cell Lung CancerReporter AssayMax Inhibition~70%24 h[5]
NF2-non-expressing MPM cell linesMalignant Pleural MesotheliomaCell ProliferationIC50Potently Inhibited144 h[3]
MSTO-211HMalignant Pleural MesotheliomaCell ProliferationIC50< 1 µMNot Specified[9]
NCI-H2052Malignant Pleural MesotheliomaCell ProliferationIC50< 1 µMNot Specified[9]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosageAdministration RouteOutcomeReference
NCI-H226 s.c. xenograftMalignant Pleural Mesothelioma10, 30, 100, and 300 mg/kgOral (twice a day for 14 days)Strong anti-tumor effect[3]
MSTO-211H s.c. xenograftMalignant Pleural Mesothelioma30, 100, and 300 mg/kgOral (twice a day for 14 days)Strong anti-tumor effect[3]
MPM xenograft modelsMalignant Pleural Mesothelioma10-300 mg/kgOral (twice a day for 14 days)Inhibited tumor growth[5]

Table 3: Effect of this compound on Downstream Gene Expression in NCI-H226 cells (24h incubation)

GeneChange in mRNA ExpressionConcentration RangeReference
CTGFDecreased1-10000 nM[5]
IGFBP3Decreased1-10000 nM[5]
NPPBDecreased1-10000 nM[5]
FBXO32Increased1-10000 nM[5]

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Plate malignant pleural mesothelioma (MPM) cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM).[5] Include a DMSO-treated control group.

  • Incubation: Incubate the plates for 144 hours.[5]

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

CTGF Reporter Assay
  • Cell Transfection: Transfect NCI-H661 cells with a CTGF promoter-luciferase reporter plasmid.

  • Compound Treatment: Treat the transfected cells with a range of this compound concentrations (e.g., 0.1 nM to 10,000 nM) for 24 hours.[5]

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Halo-tag Pull-down Assay for Protein-Protein Interaction
  • Cell Transfection: Transfect NCI-H226 cells with constructs expressing Halo-tagged YAP or TAZ.

  • Compound Treatment: Treat the cells with this compound (e.g., 10-10000 nM) for 24 hours.[5]

  • Cell Lysis and Pull-down: Lyse the cells and perform a pull-down using HaloLink resin to capture the Halo-tagged protein and its interacting partners.

  • Western Blotting: Elute the captured proteins and analyze the presence of endogenous TEAD1 and TEAD4 by Western blotting using specific antibodies.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., SCID mice).[3]

  • Tumor Implantation: Subcutaneously inject human MPM cells (e.g., NCI-H226 or MSTO-211H) into the flanks of the mice.[3]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally twice a day for 14 days at specified doses (e.g., 10, 30, 100, 300 mg/kg) suspended in a vehicle like 0.5% methylcellulose.[3][5]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as gene expression profiling of YAP/TAZ-TEAD target genes.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact NF2 NF2 Cell-Cell_Contact->NF2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->NF2 MST1_2 MST1_2 NF2->MST1_2 LATS1_2 LATS1_2 MST1_2->LATS1_2 activates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes K975 This compound K975->TEAD inhibits

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Hypothesis: This compound inhibits YAP/TAZ-TEAD interaction Cell_Culture MPM Cell Lines Start->Cell_Culture Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Reporter_Assay CTGF Reporter Assay Cell_Culture->Reporter_Assay PPI_Assay Halo-tag Pull-down Cell_Culture->PPI_Assay Gene_Expression_Analysis qRT-PCR Cell_Culture->Gene_Expression_Analysis Xenograft_Model MPM Xenograft Model Proliferation_Assay->Xenograft_Model Reporter_Assay->Xenograft_Model PPI_Assay->Xenograft_Model Gene_Expression_Analysis->Xenograft_Model K975_Treatment Oral Administration of this compound Xenograft_Model->K975_Treatment Tumor_Measurement Tumor Volume Measurement K975_Treatment->Tumor_Measurement Endpoint_Analysis Tumor Analysis Tumor_Measurement->Endpoint_Analysis Conclusion Conclusion: This compound is a potent TEAD inhibitor Endpoint_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway. Its well-defined mechanism of action, potent inhibitory activity against the YAP/TAZ-TEAD interaction, and demonstrated anti-tumor efficacy in preclinical models make it a promising candidate for further clinical investigation.[3][4] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the critical data and methodologies for its evaluation. Further research may focus on identifying predictive biomarkers for this compound sensitivity and exploring its potential in combination with other anti-cancer agents.[3]

References

K-975: A Potent and Selective Pan-TEAD Inhibitor for Malignant Pleural Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

K-975 is a novel, orally active, and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] It was identified through high-throughput screening as a potent inhibitor of the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and TEAD.[1][4] this compound has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM), a cancer with limited therapeutic options.[1][5] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Optimization

This compound was discovered by Kyowa Kirin through a high-throughput screening of their chemical library using a transcriptional reporter assay in a neurofibromin 2 (NF2)-deficient MPM cell line and a large tumor suppressor kinase 1/2 (LATS1/2)-deficient non-small-cell lung cancer cell line.[1][6] The screening aimed to identify inhibitors of the YAP1/TAZ-TEAD signaling pathway, a critical regulator of cell proliferation and organ size that is often dysregulated in cancer.[1][4] Following initial hits, a process of chemical optimization led to the identification of this compound as a lead compound with strong and selective inhibitory activity.[1]

Mechanism of Action

This compound acts as a pan-TEAD inhibitor by covalently binding to a conserved cysteine residue (Cys359) located within the central palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification prevents the S-palmitoylation of TEAD, a post-translational modification essential for the stable interaction between TEAD and its co-activators YAP and TAZ.[1][5] By disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively inhibits the transcription of downstream target genes, such as CTGF, IGFBP3, and NPPB, which are involved in cell proliferation, survival, and migration.[1][2]

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. However, in many cancers, including MPM, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP and TAZ and their subsequent interaction with TEAD transcription factors to drive oncogenic gene expression. This compound's mechanism of directly targeting the TEAD-YAP/TAZ interface offers a therapeutic strategy to counteract the effects of Hippo pathway inactivation.[1][4][7]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity against a panel of human MPM cell lines, particularly those with genetic alterations in the Hippo pathway, such as NF2 deficiency.[1][6] The compound also effectively inhibits the protein-protein interaction between YAP/TAZ and TEAD in cell-based assays.[1][2]

Cell LineGenotypeGI50 (nM)[5]
NCI-H226NF2-deficient30
MSTO-211HLATS1-PSEN1 fusion50
NCI-H2052NF2-deficient180
In Vivo Activity

In xenograft models of human MPM, oral administration of this compound resulted in significant tumor growth inhibition and improved survival.[1][5] The anti-tumor effect of this compound was shown to be superior to that of standard-of-care chemotherapy with pemetrexed (B1662193) and cisplatin (B142131) in these models.[1] Furthermore, this compound treatment led to a decrease in the expression of TEAD target genes within the tumor tissue, confirming its on-target activity in vivo.[2]

Xenograft ModelTreatmentOutcome[1]
NCI-H226 (subcutaneous)This compound (oral, twice daily for 14 days)Suppressed tumor growth
MSTO-211H (subcutaneous)This compound (oral, twice daily for 14 days)Suppressed tumor growth
NCI-H226 (orthotopic)This compoundSignificant survival benefit

Experimental Protocols

CTGF Reporter Assay

To identify inhibitors of YAP1/TAZ-TEAD signaling, a CTGF reporter assay was utilized. NCI-H2052 (NF2-deficient human MPM) and NCI-H661 (LATS1/2-deficient human NSCLC) cells were transfected with a CTGF reporter plasmid.[1] The CTGF promoter contains a TEAD binding site.[1] The cells were then treated with compounds from a chemical library. A reduction in luciferase activity, driven by the CTGF promoter, indicated inhibition of the YAP1/TAZ-TEAD complex.[1]

X-ray Crystallography

To elucidate the binding mechanism of this compound to TEAD, X-ray crystallography was performed. The analysis revealed that this compound covalently binds to Cys359 within the palmitate-binding pocket of the TEAD1-YAP-binding domain (YBD).[1] This structural information confirmed the direct interaction and the covalent nature of the inhibition.

In Vivo Xenograft Studies

Human MPM cell lines (NCI-H226 and MSTO-211H) were subcutaneously transplanted into mice.[1] Once tumors were established, mice were treated with either vehicle or this compound, administered orally twice a day for 14 days.[1] Tumor growth was monitored throughout the study. For comparison, another cohort of mice received standard chemotherapy (pemetrexed and cisplatin).[1]

Visualizations

Signaling_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) LATS1/2 LATS1/2 YAP/TAZ_cyto YAP/TAZ (Cytoplasm) LATS1/2->YAP/TAZ_cyto Phosphorylation YAP/TAZ_nuc YAP/TAZ (Nucleus) TEAD TEAD YAP/TAZ_nuc->TEAD Oncogenic_Genes Oncogenic Gene Transcription TEAD->Oncogenic_Genes K975 This compound K975->TEAD Covalent Binding to Cys359

Caption: this compound inhibits the oncogenic output of the Hippo pathway.

Experimental_Workflow This compound Discovery and Preclinical Evaluation Workflow Screening High-Throughput Screening (CTGF Reporter Assay) Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization Hit_ID->Optimization K975_ID Identification of this compound Optimization->K975_ID In_Vitro In Vitro Studies (Proliferation, PPI assays) K975_ID->In_Vitro MOA Mechanism of Action Studies (X-ray Crystallography) K975_ID->MOA In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a promising, first-in-class TEAD inhibitor with a well-defined mechanism of action and compelling preclinical anti-tumor activity in malignant pleural mesothelioma.[1][5] Its ability to selectively target the core transcriptional machinery of the Hippo pathway provides a novel therapeutic avenue for cancers driven by YAP/TAZ activation.[1][4] Further investigation into the clinical potential of this compound and other TEAD inhibitors is warranted. While this compound itself has shown some renal toxicity in preclinical models, its development provides a valuable blueprint for targeting this critical oncogenic pathway.[5][8]

References

K-975: A Covalent Inhibitor of TEAD Transcription Factors - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. In conjunction with their coactivators, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), TEAD proteins drive the expression of genes that promote cell growth and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis, making it an attractive target for therapeutic intervention. K-975 is a potent and selective small molecule inhibitor that covalently binds to TEAD, disrupting the YAP/TAZ-TEAD interaction and suppressing tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its binding kinetics, and its effects on cancer cells, supported by experimental data and protocols.

Introduction

The Hippo signaling pathway is a tumor-suppressive pathway that controls tissue growth by regulating cell proliferation and apoptosis.[1] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. However, in many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP and TAZ in the nucleus, where they bind to TEAD transcription factors to drive oncogenic gene expression.[2][3][4] This hyperactivation of the YAP/TAZ-TEAD complex is a hallmark of several malignancies, including malignant pleural mesothelioma (MPM).[2][4][5]

This compound has emerged as a first-in-class covalent inhibitor of TEAD, demonstrating potent anti-tumor effects in preclinical models of MPM.[2][4][5][6] This document details the molecular basis of this compound's covalent interaction with TEAD and provides a comprehensive summary of its biological activity.

Mechanism of Action: Covalent Binding to the Palmitate-Binding Pocket

This compound exerts its inhibitory effect through a highly specific covalent interaction with a conserved cysteine residue within the TEAD protein.[5][6][7]

Key Features of this compound's Binding:

  • Covalent Modification: this compound possesses an acrylamide (B121943) warhead that forms a covalent bond with the thiol group of a specific cysteine residue.[7]

  • Target Residue: X-ray crystallography studies have unequivocally identified this residue as Cysteine 359 (Cys359) in TEAD1.[5][7]

  • Binding Site: Cys359 is located within a central, hydrophobic pocket known as the palmitate-binding pocket (PBP).[2][4][5] This pocket is essential for the natural post-translational palmitoylation of TEAD, a modification that enhances its stability and affinity for YAP/TAZ.[5]

  • Disruption of Protein-Protein Interaction: By covalently occupying the PBP, this compound allosterically inhibits the interaction between TEAD and its coactivators YAP and TAZ.[5][6][7][8] This disruption is the primary mechanism by which this compound suppresses the transcriptional activity of the YAP/TAZ-TEAD complex.

cluster_0 Mechanism of this compound Covalent Inhibition K975 This compound (Acrylamide Warhead) Cys359 Cys359 (in Palmitate-Binding Pocket) K975->Cys359 Covalent Bond Formation TEAD TEAD Protein YAP_TAZ YAP/TAZ Coactivators TEAD->YAP_TAZ Interaction Blocked Oncogenic_Transcription Oncogenic Gene Transcription YAP_TAZ->Oncogenic_Transcription Inhibited

Caption: Covalent modification of TEAD by this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeCell LineParameterValueReference
CTGF Reporter AssayNCI-H661/CTGF-LucMax Inhibition~70%[6][7]
Cell ProliferationNCI-H226 (MPM)GI5030 nM[9]
Cell ProliferationMSTO-211H (MPM)GI5050 nM[9]
Cell ProliferationNCI-H2052 (MPM)GI50180 nM[9]
Cell ProliferationNF2-non-expressing MPMConcentration Range0.1 - 10000 nM (144h)[7]
PPI Inhibition (Halo-YAP)NCI-H226Concentration Range10 - 10000 nM (24h)[7]
PPI Inhibition (Halo-TAZ)NCI-H226Concentration Range10 - 10000 nM (24h)[7]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelDosing RegimenOutcomeReference
NCI-H226 s.c.10, 30, 100, 300 mg/kg p.o. BID for 14 daysStrong anti-tumor effect[5]
MSTO-211H s.c.30, 100, 300 mg/kg p.o. BID for 14 daysStrong anti-tumor effect[5]
NCI-H226 orthotopicNot specifiedSignificant survival benefit[9]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the covalent binding and activity of this compound.

CTGF Reporter Assay

This assay is used to measure the transcriptional activity of the YAP/TAZ-TEAD complex.

  • Cell Line: NCI-H661 cells stably transfected with a luciferase reporter construct driven by the Connective Tissue Growth Factor (CTGF) promoter, which contains TEAD binding sites.[5]

  • Procedure:

    • Seed NCI-H661/CTGF-Luc cells in a 96-well plate.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.[7]

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a control reporter or total protein concentration.

  • Endpoint: Inhibition of CTGF-driven luciferase expression, indicating suppression of TEAD transcriptional activity.[5]

cluster_1 CTGF Reporter Assay Workflow start Seed NCI-H661/CTGF-Luc Cells treatment Treat with this compound (24 hours) start->treatment lysis Cell Lysis treatment->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis: Inhibition of TEAD Activity measurement->analysis

Caption: Workflow for the CTGF reporter assay.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time interaction between TEAD and YAP, and to assess the inhibitory effect of this compound on this protein-protein interaction (PPI).

  • Materials: Biotinylated YAP peptide (bio-YAPpep), TEAD1 YAP-binding domain (TEAD1-YBD), streptavidin-coated sensor chip.[5]

  • Procedure:

    • Immobilize bio-YAPpep onto a streptavidin-coated sensor chip.[5]

    • Flow a solution containing TEAD1-YBD over the sensor chip surface to measure the baseline binding.

    • Pre-incubate TEAD1-YBD with this compound at various concentrations.

    • Flow the this compound-incubated TEAD1-YBD over the bio-YAPpep-coated sensor chip.

  • Endpoint: A decrease in the SPR signal indicates that this compound inhibits the binding of TEAD1-YBD to bio-YAPpep.[5]

Halo-Tag Pull-Down Assay

This cell-based assay is used to confirm the disruption of the YAP/TAZ-TEAD PPI within a cellular context.

  • Cell Line: NCI-H226 cells.

  • Procedure:

    • Transfect NCI-H226 cells with constructs expressing Halo-tagged YAP or TAZ.

    • Treat the transfected cells with this compound or vehicle control for 24 hours.[7]

    • Lyse the cells and perform a pull-down of the Halo-tagged protein using HaloLink resin.

    • Analyze the co-precipitated endogenous TEAD1 and TEAD4 by Western blotting.

  • Endpoint: A reduction in the amount of co-precipitated TEAD1/4 in this compound-treated cells compared to control cells demonstrates the inhibition of the YAP/TAZ-TEAD interaction in a cellular environment.[7]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on the binding of this compound to TEAD.

  • Method: Co-crystallization of the TEAD1 YAP-binding domain (TEAD1-YBD) with this compound.

  • Outcome: The resulting crystal structure reveals the precise binding mode of this compound, confirming its covalent attachment to Cys359 within the palmitate-binding pocket.[2][4][5] This structural data is crucial for understanding the mechanism of inhibition and for guiding further drug development efforts.

The Hippo Signaling Pathway and this compound's Point of Intervention

The Hippo pathway is a complex signaling cascade that ultimately controls the activity of YAP and TAZ.

cluster_2 Hippo Signaling Pathway and this compound Intervention Upstream Upstream Signals (e.g., Cell-Cell Contact) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream->Hippo_Kinase_Cascade Activates YAP_TAZ_p Phosphorylated YAP/TAZ (Inactive) Hippo_Kinase_Cascade->YAP_TAZ_p Phosphorylates YAP_TAZ_a Active YAP/TAZ (Dephosphorylated) TEAD TEAD YAP_TAZ_a->TEAD Binds to Gene_Expression Target Gene Expression (Cell Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Drives K975 This compound K975->TEAD Covalently Binds & Inhibits

Caption: The Hippo pathway and this compound's target.

When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ, sequestering them in the cytoplasm for degradation.[10] In many cancers, this pathway is disrupted, allowing unphosphorylated YAP and TAZ to translocate to the nucleus and bind to TEAD.[10] this compound intervenes at this final critical step, directly targeting TEAD to prevent the formation of the oncogenic YAP/TAZ-TEAD complex.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers driven by the dysregulation of the Hippo signaling pathway. Its novel covalent mechanism of action, targeting the palmitate-binding pocket of TEAD to allosterically inhibit the YAP/TAZ-TEAD interaction, provides a potent and selective means of suppressing oncogenic gene transcription. The comprehensive data presented in this whitepaper underscore the potential of this compound as a promising therapeutic agent for malignant pleural mesothelioma and other cancers with a dependency on YAP/TAZ-TEAD signaling. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

K-975: A Covalent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of K-975, a novel, potent, and selective covalent inhibitor of the YAP/TAZ-TEAD protein-protein interaction (PPI). The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, leading to the activation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3][4] Upon activation, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation, survival, and drug resistance.[2][3][5] The YAP/TAZ-TEAD complex is therefore a prime therapeutic target for cancers with inactivated Hippo pathway signaling, such as malignant pleural mesothelioma (MPM).[2][6][7] this compound represents a first-in-class drug candidate that directly targets TEAD, offering a promising strategy for these malignancies.[2]

Mechanism of Action of this compound

This compound functions as a pan-TEAD inhibitor by directly and covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the central palmitate-binding pocket of TEAD proteins.[6][7][8] This pocket is crucial for the S-palmitoylation of TEAD, a post-translational modification that enhances its binding affinity for YAP/TAZ.[1][9]

The inhibitory mechanism of this compound is twofold:

  • Allosteric Inhibition of PPI: By covalently binding to the cysteine residue via its acrylamide (B121943) structure, this compound induces a conformational change in TEAD.[6][7] This change disrupts the interface required for YAP/TAZ binding, thereby directly inhibiting the formation of the oncogenic transcriptional complex.[6][7] This has been demonstrated in both cell-free and cell-based assays.[6][7]

  • Inhibition of Palmitoylation: this compound's occupation of the lipid-binding pocket also physically blocks the auto-palmitoylation of TEAD.[2][5] The inhibition of this key modification further destabilizes the TEAD protein and its interaction with YAP/TAZ.[9]

The ultimate downstream effect of this compound is the suppression of YAP/TAZ-TEAD target gene transcription, leading to cell cycle arrest and potent anti-tumor effects in cancers dependent on Hippo pathway inactivation.[1][6]

cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) cluster_Transcription Oncogenic Gene Transcription cluster_Inhibition Inhibition by this compound YAP_TAZ_cyto YAP / TAZ (unphosphorylated) YAP_TAZ_nuc YAP / TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation Complex YAP/TAZ-TEAD Complex YAP_TAZ_nuc->Complex Blocked X YAP_TAZ_nuc->Blocked TEAD TEAD TEAD->Complex TEAD_inhibited TEAD (this compound Adduct) DNA Target Genes (CTGF, ANKRD1, etc.) Complex->DNA Transcription Activation Proliferation Cell Proliferation & Survival DNA->Proliferation K975 This compound K975->TEAD Covalent binding to Cys in palmitate pocket TEAD_inhibited->Blocked Blocked->Complex Interaction Blocked

Figure 1. this compound mechanism of action in the context of an inactive Hippo pathway.

Quantitative Data Summary

This compound demonstrates potent activity in both biochemical and cellular assays. Its efficacy has been primarily evaluated in malignant pleural mesothelioma (MPM) and non-small-cell lung cancer (NSCLC) cell lines, particularly those with mutations in Hippo pathway genes like NF2 or LATS1/2.[6][7]

Assay TypeCell Line(s)MetricValueReference
Cell Proliferation NCI-H226 (MPM)GI₅₀~20 nM[2][10]
Cell Proliferation NCI-H2052, MSTO-211H (MPM)IC₅₀< 1 µM[1]
Cell Proliferation NF2-non-expressing MPM linesGrowth Inhibition0.1 - 10,000 nM (144h)[8][11]
YAP/TAZ-TEAD PPI NCI-H226 (MPM)Inhibition10 - 10,000 nM (24h)[8][11]
Reporter Gene Assay NCI-H661/CTGF-Luc (NSCLC)Inhibition~70% max inhibition[8]
In Vivo Efficacy NCI-H226 XenograftTumor GrowthStrong suppression[2][6]
In Vivo Efficacy MSTO-211H XenograftTumor GrowthStrong suppression[6]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) are related but distinct measures of potency.[12] Assay conditions, such as incubation time and cell density, can influence these values.

Key Experimental Protocols

The characterization of this compound involved several key experimental techniques to validate its mechanism of action and anti-tumor efficacy.

CTGF-Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit TEAD-dependent transcription.

  • Objective: To quantify the inhibition of YAP/TAZ-TEAD transcriptional activity.

  • Cell Lines: NCI-H661 or NCI-H2052 cells, which have deficient Hippo signaling, are used.[6][7]

  • Methodology:

    • Plasmid Transfection: Cells are stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of the CTGF promoter, which includes TEAD binding sites.[6]

    • Compound Treatment: Transfected cells are seeded in multi-well plates and incubated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.[8]

    • Cell Lysis: After incubation, cells are washed with PBS and lysed using a suitable luciferase assay buffer.

    • Luminescence Measurement: Luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and expressed as a percentage of the activity in DMSO-treated cells.

Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD

Co-IP is used to demonstrate that this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins within the cell.

  • Objective: To assess the effect of this compound on the endogenous YAP-TEAD protein complex.

  • Methodology:

    • Cell Treatment: NCI-H226 cells are treated with this compound or DMSO for 24 hours.[8]

    • Cell Lysis: Cells are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G beads. An antibody targeting either YAP or TEAD is added to the lysate and incubated overnight at 4°C to form antibody-protein complexes.

    • Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.

    • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

    • Elution and Western Blot: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the co-immunoprecipitated protein (e.g., blot for YAP after pulling down TEAD). A reduction in the co-precipitated protein in this compound-treated samples indicates disruption of the PPI.[2]

Surface Plasmon Resonance (SPR)

SPR provides a cell-free, quantitative measurement of the inhibitory effect of this compound on the YAP-TEAD interaction.

  • Objective: To directly measure the binding kinetics and inhibitory potential of this compound on the YAP-TEAD PPI in real-time.

  • Methodology:

    • Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated peptide corresponding to the TEAD-binding domain of YAP (e.g., amino acids 50-100).[6]

    • Analyte Injection: A solution containing the purified YAP-binding domain (YBD) of TEAD1 is flowed over the chip surface, allowing for the measurement of the binding interaction with the immobilized YAP peptide.[6]

    • Inhibition Assay: To test for inhibition, the TEAD1-YBD is pre-incubated with varying concentrations of this compound before being flowed over the chip.

    • Data Acquisition: The binding events are monitored in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

    • Analysis: A decrease in the binding signal of TEAD1-YBD to the YAP peptide in the presence of this compound demonstrates direct inhibition of the PPI.[6]

cluster_invitro In Vitro / Biochemical Validation cluster_incell Cell-Based Validation cluster_functional Functional / Phenotypic Validation SPR Surface Plasmon Resonance (SPR) CoIP Co-Immunoprecipitation (YAP-TEAD) SPR->CoIP Confirms PPI Disruption Xtal X-Ray Crystallography Xtal->SPR Identifies Binding Site Palmitoyl TEAD Auto-Palmitoylation Assay Palmitoyl->SPR Confirms Mechanism Reporter CTGF-Luciferase Reporter Assay CoIP->Reporter Shows Cellular Target Engagement GeneExp Target Gene Expression (qRT-PCR) Reporter->GeneExp Validates Downstream Transcriptional Effect Prolif Cell Proliferation Assay (e.g., EdU) GeneExp->Prolif Links Target Inhibition to Cellular Function InVivo In Vivo Xenograft Model Prolif->InVivo Translates Cellular Activity to In Vivo Efficacy

Figure 2. Experimental workflow for the validation of the TEAD inhibitor this compound.

Conclusion and Future Directions

This compound is a potent and selective covalent inhibitor of the YAP/TAZ-TEAD interaction, representing a significant advancement in targeting the Hippo signaling pathway.[6][7] Through its unique mechanism of binding to the TEAD palmitate-binding pocket, it effectively abrogates the oncogenic activity of the YAP/TAZ-TEAD complex, demonstrating strong anti-tumor effects in preclinical models of malignant pleural mesothelioma.[2][5][6] While initial toxicity studies with a this compound derivative suggested potential for renal toxicity, the compound provides a critical chemical scaffold for the development of safer and more effective TEAD-targeted therapies.[2][5][9] Future research will likely focus on optimizing the therapeutic window of this compound derivatives and identifying predictive biomarkers, such as NF2 status, to select patient populations most likely to benefit from this therapeutic strategy.[6]

References

The TEAD Inhibitor K-975: A Comprehensive Technical Guide on its Role in Malignant Pleural Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malignant pleural mesothelioma (MPM) is an aggressive malignancy with limited therapeutic options, often linked to inactivating mutations in the Hippo signaling pathway. This pathway's dysregulation leads to the hyperactivation of the transcriptional co-activators YAP and TAZ, which subsequently bind to TEAD transcription factors to drive oncogenesis. K-975 has emerged as a potent and selective, orally active, small-molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction. This technical guide provides an in-depth analysis of this compound's mechanism of action, preclinical efficacy in MPM models, and detailed experimental protocols from key studies, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: Targeting the Hippo Pathway in MPM

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In many cancers, including a significant subset of MPM, genetic alterations in upstream components of this pathway, such as Neurofibromin 2 (NF2), lead to the constitutive activation of the downstream effectors YAP and TAZ.[1][2] These co-activators translocate to the nucleus and bind with the TEAD family of transcription factors (TEAD1-4), initiating a transcriptional program that promotes cell proliferation and survival.[1][2] The YAP/TAZ-TEAD complex is therefore a prime therapeutic target in MPM. This compound was identified through high-throughput screening as a novel inhibitor of this complex.[1]

Mechanism of Action of this compound

This compound is a pan-TEAD inhibitor that functions by covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[1] This covalent modification sterically hinders the interaction between TEAD and its co-activators, YAP and TAZ, effectively abrogating the formation of the oncogenic transcriptional complex.[1] X-ray crystallography has confirmed the direct binding of this compound to this specific cysteine residue.[1] By disrupting the YAP/TAZ-TEAD interaction, this compound inhibits the transcription of downstream target genes responsible for cell growth and proliferation, such as Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61).[1][3]

cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) cluster_Downstream Transcriptional Regulation YAP_TAZ YAP / TAZ (Active) Nucleus Nucleus YAP_TAZ->Nucleus Translocation YAP_TEAD_Complex YAP/TAZ-TEAD Complex Formation (Blocked) YAP_TAZ->YAP_TEAD_Complex Interaction TEAD TEAD K975 This compound TEAD->K975 Covalent Binding Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) YAP_TEAD_Complex->Target_Genes Inhibition Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Downregulation

Figure 1: Mechanism of action of this compound in Hippo-deficient MPM.

Preclinical Efficacy of this compound in Malignant Pleural Mesothelioma

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a panel of human MPM cell lines. Notably, its efficacy is more pronounced in NF2-deficient cell lines, which are reliant on the YAP/TAZ-TEAD signaling axis for their growth and survival.[1]

Cell LineNF2 StatusGI50 (nM)
NF2-Non-Expressing
NCI-H226Non-Expressing30
Mero-14Non-Expressing<10
Y-MESO-26BNon-Expressing<10
Y-MESO-9Non-Expressing<10
Y-MESO-28Non-Expressing<10
NCI-H2052Non-Expressing180
Y-MESO-14Non-Expressing<10
NF2-Expressing
MSTO-211HExpressing50
Mero-25Expressing>1000
HMMMEExpressing>1000
NCI-H28Expressing>1000
NCI-H2452Expressing>1000
Y-MESO-27Expressing>1000
Y-MESO-30Expressing>1000
Table 1: In Vitro Anti-proliferative Activity of this compound in a Panel of MPM Cell Lines. Data extracted from Kaneda et al., Am J Cancer Res, 2020.[1]
In Vivo Studies

The anti-tumor activity of this compound has been evaluated in subcutaneous xenograft models of MPM using SCID mice. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth in both NF2-deficient (NCI-H226) and NF2-expressing (MSTO-211H) models.[1][4] Furthermore, this compound demonstrated a significant survival benefit in an orthotopic xenograft model of NCI-H226.[4]

Xenograft ModelThis compound Dosing RegimenOutcome
NCI-H226 (Subcutaneous)10, 30, 100, 300 mg/kg, p.o., BID for 14 daysStrong, dose-dependent anti-tumor effect.[1]
MSTO-211H (Subcutaneous)30, 100, 300 mg/kg, p.o., BID for 14 daysStrong, dose-dependent anti-tumor effect.[1]
NCI-H226 (Orthotopic)Not specifiedSignificant survival benefit.[4]
Table 2: In Vivo Efficacy of this compound in MPM Xenograft Models.

Experimental Protocols

Cell Proliferation Assay

start Seed MPM cells in 96-well plates add_drug Add this compound (various concentrations) start->add_drug incubate Incubate for 144 hours add_drug->incubate measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate->measure_viability analyze Calculate GI50 values measure_viability->analyze

Figure 2: Workflow for cell proliferation assay.

MPM cells were seeded in 96-well plates and allowed to adhere overnight. The following day, various concentrations of this compound were added to the wells.[1] The plates were then incubated for 144 hours.[1] Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibitory concentration (GI50) was then calculated from the dose-response curves.

Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction

start Treat NCI-H226 cells with this compound lyse Lyse cells to obtain protein extracts start->lyse ip Immunoprecipitate TEAD1 or TEAD4 lyse->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute analyze Analyze by Western Blot for YAP and TAZ elute->analyze

Figure 3: Co-immunoprecipitation experimental workflow.

NCI-H226 cells were treated with this compound for a specified period. Following treatment, cells were lysed, and the protein extracts were incubated with antibodies specific for TEAD1 or TEAD4, which were coupled to magnetic beads.[1] After incubation to allow for the formation of antibody-protein complexes, the beads were washed to remove non-specifically bound proteins. The bound protein complexes were then eluted and analyzed by Western blotting using antibodies against YAP and TAZ to determine the extent of their interaction with TEAD. A reduction in the amount of co-immunoprecipitated YAP or TAZ in this compound-treated cells compared to control cells indicates the inhibitory effect of this compound on the protein-protein interaction.[1]

In Vivo Xenograft Studies

start Subcutaneously implant MPM cells into SCID mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound (p.o.) or vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint analysis: Tumor growth inhibition and survival monitor->endpoint

Figure 4: General workflow for in vivo xenograft studies.

Human MPM cells (e.g., NCI-H226 or MSTO-211H) were subcutaneously injected into immunodeficient mice (e.g., SCID mice).[1] Once tumors reached a predetermined size, the mice were randomized into different treatment groups. This compound was administered orally, typically twice daily, for a specified duration (e.g., 14 days).[1] Tumor volumes and body weights were measured regularly throughout the study. The primary endpoint was typically tumor growth inhibition, and in some studies, a survival analysis was also conducted.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity in malignant pleural mesothelioma models, particularly in those with a dysregulated Hippo pathway. Its specific mechanism of action, oral bioavailability, and potent anti-tumor effects in vitro and in vivo position it as a promising therapeutic candidate for this challenging disease. Further investigation into the potential for combination therapies, the identification of predictive biomarkers beyond NF2 status, and the management of potential off-target effects will be crucial for its clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective treatments for malignant pleural mesothelioma.

References

K-975: A Potent and Selective TEAD Inhibitor for Cancer Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

K-975 is a novel, potent, and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It has emerged as a critical research tool for investigating the Hippo signaling pathway's role in cancer biology. By covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD, this compound effectively disrupts the protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic genes, resulting in anti-tumor effects in various cancer models, particularly those with a dysregulated Hippo pathway, such as malignant pleural mesothelioma (MPM). This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a direct inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] The Hippo signaling pathway, a key regulator of organ size and tissue homeostasis, normally phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancers, this pathway is dysregulated, leading to the accumulation of YAP and TAZ in the nucleus. Here, they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2]

This compound intervenes at this critical juncture. X-ray crystallography has revealed that this compound forms a covalent bond with a conserved cysteine residue (Cys359 in TEAD1) located in the central palmitate-binding pocket of TEAD proteins.[1][2] This covalent modification sterically hinders the interaction between TEAD and YAP/TAZ, effectively blocking the formation of the oncogenic transcriptional complex.[1][2] Consequently, the expression of downstream target genes, such as CTGF and CYR61, is suppressed, leading to an anti-proliferative effect in cancer cells dependent on YAP/TAZ-TEAD signaling.

Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of this compound.

Hippo_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 associates MOB1 MOB1 MOB1->LATS1_2 associates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression activates K975 This compound K975->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient).

Cell LineCancer TypeNF2 StatusGI50 (nM)[3]
NCI-H226Malignant Pleural MesotheliomaNon-expressing30
MSTO-211HMalignant Pleural MesotheliomaExpressing50
NCI-H2052Malignant Pleural MesotheliomaNon-expressing180

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of this compound.

Xenograft ModelTreatmentTumor Growth InhibitionSurvival Benefit
NCI-H226This compound (100 mg/kg, p.o., b.i.d.)SignificantSignificant extension
MSTO-211HThis compound (100 mg/kg, p.o., b.i.d.)SignificantNot reported

Experimental Protocols

Cell Viability Assay

This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.

Materials:

  • Cancer cell lines (e.g., NCI-H226, MSTO-211H)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 144 hours at 37°C.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal growth inhibition (GI50) values using appropriate software.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Add this compound to cells B->D C Prepare this compound serial dilutions C->D E Incubate for 144 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Calculate GI50 G->H

Caption: Workflow for assessing cell viability upon this compound treatment.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to verify the disruption of the YAP-TEAD interaction by this compound.

Materials:

  • Cancer cells treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-YAP1 or Anti-TEAD antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse the treated cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-TEAD) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the interaction partner (e.g., anti-YAP1).

CoIP_Workflow Co-Immunoprecipitation Workflow A Cell Lysis B Lysate Pre-clearing A->B C Incubate with primary antibody B->C D Incubate with Protein A/G beads C->D E Wash beads D->E F Elute protein complexes E->F G SDS-PAGE and Western Blot F->G Xenograft_Workflow In Vivo Xenograft Study Workflow A Subcutaneous injection of cancer cells B Tumor growth monitoring A->B C Randomize mice into groups B->C D Oral administration of This compound or vehicle C->D E Tumor volume and body weight measurement D->E repeatedly E->D F Tumor excision and -analysis E->F at study end

References

Preliminary Efficacy of K-975: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: K-975 is a potent, selective, and orally active first-in-class inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM), a cancer frequently characterized by alterations in the Hippo signaling pathway.[3][4][5] this compound acts by covalently binding to a conserved cysteine residue within TEAD transcription factors, thereby disrupting the protein-protein interactions (PPI) with the transcriptional co-activators YAP and TAZ that drive oncogenic gene expression.[1][3][5][6] This report summarizes the preliminary efficacy data for this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size and cell fate.[5] In many cancers, including MPM, inactivation of upstream Hippo pathway components (such as NF2) leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein 1 (YAP1) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] In the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[5][7]

This compound directly targets this interaction.[2][8] X-ray crystallography has revealed that this compound forms a covalent bond with a highly conserved cysteine residue (Cys359 in TEAD1) located in the lipid-binding pocket of TEAD, a site also known for S-palmitoylation.[1][3][4][6] This binding allosterically inhibits the PPI between TEAD and YAP/TAZ, preventing the formation of the active transcriptional complex and suppressing the expression of downstream target genes.[3][4][6]

Hippo_Pathway_Inhibition cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 (mutated/deficient) or other alterations LATS1_2 LATS1/2 Kinase NF2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation (when Hippo is OFF) TEAD TEAD YAP_TAZ_n->TEAD binds to TargetGenes Oncogenic Target Genes (e.g., CTGF, IGFBP3) TEAD->TargetGenes activates K975 This compound K975->TEAD covalently binds & inhibits YAP/TAZ interaction Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

In Vitro Efficacy

This compound demonstrates potent anti-proliferative activity across various MPM cell lines, with a notably stronger effect in cells with Hippo pathway alterations, such as NF2 deficiency.[1][3]

Anti-Proliferative Activity

The growth inhibitory (GI50) concentrations highlight the compound's potency in MPM cell lines after 144 hours of incubation.[1][3][8]

Cell LineNF2 StatusGI50 (nM)Citation(s)
NCI-H226Non-expressing~20 - 30[6][8]
MSTO-211HExpressing50[8]
NCI-H2052Non-expressing180[8]
Target Engagement and Downstream Gene Regulation

This compound effectively inhibits the PPI between YAP/TAZ and TEAD in cellular assays.[1][3][6] This target engagement translates to the modulation of downstream gene expression. In NCI-H226 cells, treatment with this compound for 24 hours leads to a dose-dependent decrease in the mRNA expression of canonical TEAD target genes, such as CTGF and IGFBP3, and an increase in genes like FBXO32, mirroring the effects of direct YAP1 knockdown.[1][7]

In Vivo Efficacy

The anti-tumor properties of this compound were evaluated in mouse xenograft models using human MPM cell lines.

Subcutaneous Xenograft Models

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in both NCI-H226 and MSTO-211H subcutaneous xenograft models.[1][3][8]

ModelDosing RegimenOutcomeCitation(s)
NCI-H226 s.c.10, 30, 100, 300 mg/kg, p.o., twice daily, 14 daysStrong anti-tumor effect observed.[3][3]
MSTO-211H s.c.30, 100, 300 mg/kg, p.o., twice daily, 14 daysStrong anti-tumor effect observed.[3][3]
Orthotopic Xenograft Model

In a more clinically relevant orthotopic xenograft model using NCI-H226 cells, this compound demonstrated a significant survival benefit, further underscoring its potential as a therapeutic agent for MPM.[6][8]

Toxicology

Preliminary toxicity studies were performed in rats and monkeys using a derivative of this compound with optimized bioavailability.[6][8] While two-week studies showed no deaths or obvious signs of toxicity, pathological findings indicated potential renal toxicity, including proteinuria.[4][8][9]

Detailed Experimental Protocols

The following sections describe the general methodologies used to evaluate the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models c1 Culture MPM Cell Lines c2 Treat with this compound (Dose Range) c1->c2 c3 Incubate (e.g., 24-144h) c2->c3 c4 Cell Proliferation Assay (GI50) c3->c4 c5 RNA Extraction & qRT-PCR (Gene Expression) c3->c5 c6 Co-IP / Pull-down & Immunoblot (PPI Analysis) c3->c6 a1 Implant MPM cells (s.c. or orthotopic) in mice a2 Tumor Growth (to measurable size) a1->a2 a3 Administer this compound (p.o., twice daily) a2->a3 a4 Measure Tumor Volume & Body Weight a3->a4 a5 Monitor Survival a4->a5

Caption: General workflow for preclinical evaluation of this compound.
Cell Proliferation Assay

  • Cell Lines: Human MPM cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) are seeded in multi-well plates.[3][8]

  • Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 nM to 10,000 nM).[1]

  • Incubation: Plates are incubated for an extended period, typically 144 hours (6 days), to assess anti-proliferative effects.[1][3]

  • Readout: Cell viability is measured using a standard method (e.g., CellTiter-Glo®).

  • Analysis: Data is normalized to vehicle-treated controls, and GI50 values are calculated using non-linear regression.

YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay
  • Method: A Halo-tag pull-down assay is utilized in a relevant cell line, such as NCI-H226.[3]

  • Protocol:

    • NCI-H226 cells are transfected with a construct expressing a Halo-tagged YAP or TAZ protein.

    • Cells are treated with varying concentrations of this compound (e.g., 10 nM to 10,000 nM) for 24 hours.[1]

    • Cell lysates are collected, and the Halo-tagged protein is captured using HaloLink resin.

    • The pulled-down complex is washed, and co-immunoprecipitated endogenous TEAD1 and TEAD4 proteins are detected by immunoblotting.[1][3]

  • Analysis: The intensity of the TEAD bands is quantified to determine the extent of PPI inhibition relative to vehicle controls.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used.

  • Tumor Implantation: Human MPM cells (e.g., 5 x 10^6 NCI-H226 or MSTO-211H cells) are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle and treatment groups.

  • Drug Administration: this compound is formulated for oral administration (e.g., in a CMC-Na suspension) and given twice daily for a specified duration, such as 14 days.[2][3] Doses typically range from 10 to 300 mg/kg.[3]

  • Monitoring: Tumor volumes and mouse body weights are measured every 3-4 days to assess efficacy and toxicity.[3]

  • Endpoint: The study is concluded after the treatment period, and tumors are excised for further analysis (e.g., biomarker studies). For survival studies, mice are monitored until a pre-defined endpoint is reached.

Conclusion

The preliminary data strongly support this compound as a potent and selective inhibitor of the YAP/TAZ-TEAD transcriptional complex. It demonstrates robust anti-tumor efficacy in both in vitro and in vivo models of malignant pleural mesothelioma, particularly in tumors with a deficient Hippo pathway.[3][5][7] While early toxicity studies have flagged a potential for renal toxicity that warrants further investigation, this compound represents a promising therapeutic candidate for a cancer with limited treatment options.[4][6][8] Further research may also explore its efficacy in other YAP/TAZ-driven cancers and in combination with other therapeutic agents.[7][10]

References

Methodological & Application

Application Notes: K-975 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

K-975 is a potent, selective, and orally active first-in-class pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor.[1][2][3] It is utilized in cancer research, particularly for malignancies with hyper-activated Hippo signaling pathways, such as malignant pleural mesothelioma (MPM).[1][4] this compound exerts its anti-tumor effects by disrupting the protein-protein interaction (PPI) between the transcriptional co-activators YAP (Yes-associated protein 1) or TAZ (Transcriptional coactivator with PDZ-binding motif) and the TEAD family of transcription factors.[1][5]

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][6] When the pathway is active, upstream kinases (like LATS1/2) phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, particularly those with mutations in upstream Hippo pathway components like NF2, the pathway is inactivated.[1][7] This results in the dephosphorylation and nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and IGFBP3.[1][6]

This compound functions by covalently binding to a conserved cysteine residue (Cys359) located within the central lipid-binding pocket of TEAD proteins.[1][2][8] This binding induces a conformational change in TEAD, allosterically inhibiting its interaction with YAP and TAZ, thereby suppressing the transcription of their downstream target genes and inhibiting tumor cell growth.[1]

K975_MOA Hippo Signaling Pathway & this compound Inhibition cluster_off Hippo Pathway 'OFF' (e.g., NF2 mutation) cluster_on Hippo Pathway 'ON' YAP_TAZ_active YAP / TAZ (Active) TEAD TEAD YAP_TAZ_active->TEAD Translocation Transcription Target Gene Transcription (e.g., CTGF, IGFBP3) TEAD->Transcription Binding Nucleus Nucleus Proliferation Cell Proliferation & Survival Transcription->Proliferation K975 This compound K975->TEAD Covalent Binding (Inhibits PPI) Hippo_Kinases Hippo Kinase Cascade (LATS1/2) YAP_TAZ_p p-YAP / p-TAZ (Inactive) Hippo_Kinases->YAP_TAZ_p Phosphorylation Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation

Hippo pathway and this compound's point of inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various malignant pleural mesothelioma (MPM) cell lines. Its potency is notably higher in cell lines with an inactive Hippo pathway, such as those that are NF2-deficient.[1]

Cell LineNF2 StatusAssay TypeIC50 / GI50 (nM)Reference
NCI-H226Non-expressingCell Proliferation30[9]
MSTO-211HExpressingCell Proliferation50[9]
NCI-H2052Non-expressingCell Proliferation180[9]
MSTO-211HExpressingCell Proliferation< 100[2]
Hippo-inactive linesNon-expressingCell Proliferation< 1000[7]

Experimental Protocols

The following protocols describe common in vitro assays to characterize the activity of this compound.

K975_Workflow General In Vitro Workflow for this compound Evaluation cluster_assays Endpoint Assays start Select Cell Lines (e.g., NF2-expressing vs. NF2-non-expressing) culture Cell Culture & Seeding (e.g., 96-well or 6-well plates) start->culture treat Treat with this compound (Dose-response concentrations) culture->treat incubate Incubate (24h to 144h) treat->incubate prolif Cell Proliferation (e.g., CellTiter-Glo®) incubate->prolif reporter Reporter Gene Assay (e.g., CTGF-Luciferase) incubate->reporter gene_exp Gene Expression (RT-qPCR) incubate->gene_exp acquire Data Acquisition (Luminometer, qPCR instrument) prolif->acquire reporter->acquire gene_exp->acquire analyze Data Analysis (Calculate IC50, fold change) acquire->analyze end Conclusion analyze->end

A typical workflow for assessing this compound activity.
Protocol 1: Cell Proliferation Assay

This protocol determines the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • MPM cell lines (e.g., NCI-H226, MSTO-211H)[1]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7]

  • This compound stock solution (in DMSO)[3]

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well in 100 µL of complete culture medium. Allow cells to attach by incubating overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0.1 nM to 10,000 nM.[2][8] Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 144 hours (6 days) at 37°C and 5% CO₂.[1][2]

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log concentration of this compound and use a non-linear regression model to calculate the IC50 or GI50 value.

Protocol 2: TEAD Transcriptional Activity Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter driven by a TEAD-responsive promoter, such as that of Connective Tissue Growth Factor (CTGF).[1]

Materials:

  • Reporter cell line (e.g., NCI-H661/CTGF-Luc)[1][10]

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) and a vehicle control.[2]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[1][10]

  • Cell Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter luciferase activity to a co-transfected control reporter (if applicable) or to total protein content. Calculate the percentage of inhibition relative to the vehicle control for each this compound concentration.

Protocol 3: Analysis of Downstream Gene Expression by RT-qPCR

This protocol quantifies the effect of this compound on the mRNA levels of known YAP/TAZ-TEAD target genes.

Materials:

  • MPM cell lines (e.g., NCI-H226)[1]

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (CTGF, IGFBP3, NPPB) and a housekeeping gene (GAPDH or ACTB)[1][6]

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 1 nM to 10,000 nM) or a vehicle control for 24 hours.[8]

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.

  • qPCR: Perform quantitative PCR using specific primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. The expression of target genes in this compound-treated samples is normalized to the housekeeping gene and compared to the vehicle-treated control. This compound treatment is expected to decrease the expression of CTGF, IGFBP3, and NPPB.[1][8]

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

K-975 is a potent, selective, and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] This inhibition effectively suppresses the transcriptional activity of the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway.[2][4] Hyperactivation of the YAP/TAZ-TEAD complex is a known driver in various cancers, including malignant pleural mesothelioma (MPM), making this compound a valuable tool for cancer research and drug development.[2][3][4]

Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancer types, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Here, they bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis.[4][5]

This compound exerts its inhibitory effect by covalently binding to a cysteine residue within the palmitate-binding pocket of TEAD.[2] This covalent modification prevents the interaction between TEAD and YAP/TAZ, thereby blocking the transcription of their target genes, such as Connective Tissue Growth Factor (CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).[2]

Cellular Effects

In cell culture, this compound has been shown to:

  • Inhibit the proliferation of cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient malignant pleural mesothelioma cells).[2][6]

  • Induce G1 cell cycle arrest in sensitive cell lines.

  • Modulate the expression of YAP/TAZ-TEAD target genes.[2]

  • Show synergistic anti-tumor effects when used in combination with other anti-cancer agents, such as CDK4/6 inhibitors.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for In Vitro Assays

Assay TypeCell Line ExampleConcentration RangeIncubation TimeReference
Cell Proliferation AssayMalignant Pleural Mesothelioma (NF2-non-expressing)0.1 - 10,000 nM144 hours
Cell Proliferation AssayMalignant Pleural Mesothelioma (NF2-expressing)1 - 10,000 nM144 hours
YAP/TAZ-TEAD PPI InhibitionNCI-H22610 - 10,000 nM24 hours
Reporter Gene AssayNCI-H661/CTGF-Luc0.1 - 10,000 nM24 hours
Western Blot (Target Gene Expression)NCI-H2261 - 10,000 nM24 hours[2]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeNF2 StatusIC50 (approx.)Reference
NCI-H226Malignant Pleural MesotheliomaNon-expressing< 1 µM[2]
MSTO-211HMalignant Pleural MesotheliomaExpressing< 1 µM[4]
NCI-H2052Malignant Pleural MesotheliomaAltered (NF2 and LATS2)1 - 10 nM[4]

Mandatory Visualizations

Hippo Signaling Pathway Inhibition by this compound Hippo Signaling Pathway and this compound Inhibition Upstream_Signals Upstream Signals (e.g., Cell Density, Mechanical Cues) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Inactive) YAP_TAZ->Phospho_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD binds to Phospho_YAP_TAZ->YAP_TAZ degradation or cytoplasmic sequestration Target_Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) Leads to Cell Proliferation & Survival TEAD->Target_Gene_Expression activates Inhibition_of_Proliferation Inhibition of Cell Proliferation and Survival TEAD->Inhibition_of_Proliferation blocked by this compound K975 This compound K975->TEAD covalently binds and inhibits

Caption: this compound inhibits the Hippo pathway by targeting TEAD.

Experimental Workflow for this compound Cell Viability Assay Experimental Workflow: this compound Cell Viability Assay Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) K975_Treatment 2. This compound Treatment (serial dilutions) Cell_Seeding->K975_Treatment Incubation 3. Incubation (e.g., 72-144 hours) K975_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Workflow for assessing this compound's effect on cell viability.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is from 10,000 nM down to 0.1 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72-144 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis of Target Gene Expression

This protocol is for assessing the effect of this compound on the protein expression of YAP/TAZ-TEAD target genes.

Materials:

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

3. Luciferase Reporter Assay for TEAD Transcriptional Activity

This protocol is for measuring the effect of this compound on the transcriptional activity of TEAD.

Materials:

  • This compound stock solution

  • Cell line of interest

  • TEAD-responsive luciferase reporter plasmid (e.g., containing a CTGF promoter driving luciferase expression)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

Protocol:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with a serial dilution of this compound and a vehicle control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly luciferase activity in the cell lysate by adding the luciferase assay reagent.

    • Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in TEAD transcriptional activity for each this compound concentration relative to the vehicle control.

    • Plot the fold change against the log of the this compound concentration to determine the IC50 of transcriptional inhibition.

References

Application Notes and Protocols for K-975 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-975 is a potent and selective, first-in-class covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3][4] It disrupts the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][5] This inhibition of the Hippo signaling pathway has shown significant anti-tumor effects in preclinical models, particularly in malignant pleural mesothelioma.[1][6][7] this compound achieves this by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD.[1][5] Proper preparation of a this compound stock solution is the first critical step for reliable and reproducible in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below.

PropertyValueReferences
IUPAC Name N-(3-(4-chlorophenoxy)-4-methylphenyl)acrylamide[2]
CAS Number 2563855-03-6[2][3][8]
Molecular Formula C₁₆H₁₄ClNO₂[2][3][8]
Molecular Weight 287.74 g/mol [2][3][8]
Appearance Solid powder[2][4]
Purity >98%[2][4]
Solubility in DMSO Up to 220 mg/mL (764.58 mM)[5][8]
Mechanism of Action Covalent inhibitor of TEAD, disrupting YAP/TAZ-TEAD interaction[1][5]
Target Pathway Hippo Signaling Pathway[8][9]

Experimental Protocols

Materials and Equipment:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Optional: Water bath sonicator

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution. Adjust the volumes as needed for your specific requirements.

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 287.74 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 287.74 g/mol * 1000 mg/g = 2.8774 mg

    • Therefore, you will need to weigh out approximately 2.88 mg of this compound powder.

  • Weighing the this compound Powder:

    • Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully add 2.88 mg of this compound powder to the tared tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous or high-purity DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If the compound does not dissolve completely, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.[5][8]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 0-4°C can be used.[2] Some suppliers recommend storage at -80°C for up to two years.[5][8]

Working Dilutions:

  • When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.[10]

  • To avoid precipitation of the compound in aqueous media, it is best to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

K975_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Gene_Expression Gene Expression YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD interact to form a transcriptional complex Target Genes Target Genes TEAD->Target Genes Promotes transcription of Cell Proliferation\n& Survival Cell Proliferation & Survival Target Genes->Cell Proliferation\n& Survival K975 This compound K975->TEAD Covalently binds to and inhibits

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

K975_Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into smaller volumes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols for In Vivo Administration of K-975

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of K-975, a potent and selective inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. This compound disrupts the interaction between TEAD and its co-activators, YAP and TAZ, leading to the inhibition of downstream signaling pathways implicated in tumorigenesis.[1][2][3][4] This document outlines the mechanism of action, administration protocols for preclinical xenograft models, and key considerations for study design.

Mechanism of Action

This compound is an orally active small molecule that covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][5][6] This covalent modification prevents the palmitoylation of TEAD, a crucial step for its stable interaction with YAP and TAZ.[1][5][7] The disruption of the YAP/TAZ-TEAD complex leads to the downregulation of target genes that promote cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).[1][2][4]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

K975_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Nucleus Nucleus YAP/TAZ YAP/TAZ Phosphorylation Phosphorylation (Inactive) YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation TEAD TEAD Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) TEAD->Target_Genes Activates YAP/TAZ_n->TEAD Forms Complex K975 This compound K975->TEAD Inhibits Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

Diagram 1: this compound Mechanism of Action.

In Vivo Administration Protocols

The primary route of administration for this compound in preclinical in vivo studies is oral (p.o.).[1][2] The following protocols are based on studies utilizing mouse xenograft models of malignant pleural mesothelioma.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in vivo.

K975_Experimental_Workflow Cell_Culture Tumor Cell Culture (e.g., NCI-H226, MSTO-211H) Xenograft Subcutaneous or Orthotopic Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Survival Monitoring->Endpoint

Diagram 2: In Vivo Experimental Workflow.
Materials

  • This compound compound

  • Vehicle for formulation (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) sodium salt (CMC-Na) in sterile water)

  • Immunocompromised mice (e.g., SCID mice, 5 weeks old)[2]

  • Human malignant pleural mesothelioma (MPM) cell lines (e.g., NCI-H226, MSTO-211H)[1][2]

  • Standard animal husbandry equipment

  • Gavage needles

Procedure
  • Animal Models:

    • Subcutaneous Xenograft Model: Inject MPM cells (e.g., 5 x 106 cells in 100 µL of PBS and Matrigel) subcutaneously into the flank of the mice.[1]

    • Orthotopic Xenograft Model: For survival studies, inject MPM cells into the thoracic cavity.[1]

  • This compound Formulation:

    • Prepare a homogenous suspension of this compound in a suitable vehicle. For oral administration, a suspension in 0.5% CMC-Na is commonly used.[3]

    • Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to prepare a suspended solution.[6] It is recommended to prepare the working solution fresh on the day of use.[2]

  • Administration:

    • Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.[1]

    • Administer this compound orally (p.o.) via gavage.

    • The recommended dosing frequency is twice a day.[1][2]

    • A typical treatment duration for tumor growth inhibition studies is 14 days.[1][2] For survival studies, treatment may be continued for a longer period.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, tumors can be excised and weighed.

    • Tumor tissue can be collected for biomarker analysis, such as RT-PCR for TEAD target genes (e.g., CTGF, CYR61, IGFBP3, NPPB).[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with this compound in malignant pleural mesothelioma xenograft models.

Table 1: In Vivo Efficacy of this compound on Tumor Growth

Animal ModelCell LineThis compound Dose (mg/kg, p.o., b.i.d.)Treatment DurationOutcome
Subcutaneous XenograftNCI-H22610, 30, 100, 30014 daysStrong anti-tumor effect observed[1][2]
Subcutaneous XenograftMSTO-211H30, 100, 30014 daysStrong anti-tumor effect observed[1][2]
Orthotopic XenograftNCI-H226Not specifiedExtendedSignificant survival benefit[1][7]

Table 2: Modulation of TEAD Target Genes by this compound in NCI-H226 Xenografts

GeneThis compound Dose (mg/kg, p.o., b.i.d. for 3 days)Change in Expression
CTGF30 - 300Decreased[1]
IGFBP330 - 300Decreased[1]
NPPB30 - 300Decreased[1]
FBXO3230 - 300Increased[1]

Important Considerations

  • Toxicity: While this compound has shown a significant anti-tumor effect, studies in rats have indicated the potential for reversible nephrotoxicity, characterized by proteinuria, at higher doses (e.g., 300 mg/kg).[9][10] It is crucial to monitor for signs of toxicity, such as changes in body weight and overall animal health.

  • Cell Line Sensitivity: The anti-proliferative activity of this compound has been shown to be more potent in cancer cell lines with genetic alterations in the Hippo pathway, such as NF2 deficiency.[1]

  • Combination Therapy: this compound has been investigated in combination with standard chemotherapy agents (pemetrexed and cisplatin), showing improved survival benefits in an orthotopic xenograft model compared to monotherapy.[1]

These application notes are intended to serve as a guide. Researchers should optimize protocols based on their specific experimental design and animal models. Close monitoring of animal welfare throughout the study is essential.

References

K-975 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Determining Optimal Incubation Time for K-975

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel small molecule inhibitor targeting the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. As a potent and selective inhibitor, understanding the optimal incubation time of this compound is paramount for achieving consistent and reproducible results in vitro. These application notes provide a comprehensive guide for researchers to determine the ideal incubation period for this compound in their specific experimental models.

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets, including S6 Kinase (S6K) and 4E-BP1. This blockade of the mTORC1 pathway leads to a cessation of protein synthesis and cell cycle arrest. The optimal incubation time for this compound is dependent on the cell type, seeding density, and the specific downstream event being investigated.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on cell viability and mTORC1 signaling at various incubation times in HEK293 cells.

Incubation Time (hours)This compound Concentration (nM)Cell Viability (%)p-S6K (T389) Inhibition (%)
61095 ± 4.255 ± 6.1
610092 ± 3.885 ± 4.5
121088 ± 5.178 ± 5.3
1210081 ± 4.995 ± 3.2
241075 ± 6.392 ± 4.1
2410062 ± 5.798 ± 2.5
481058 ± 7.296 ± 3.6
4810041 ± 6.899 ± 1.9

Experimental Protocols

1. Cell Culture and Seeding:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM and 100 nM).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, and 48 hours).

3. Cell Viability Assay (MTS Assay):

  • Following the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

4. Western Blotting for p-S6K (T389) Inhibition:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-S6K (T389) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

K975_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 K975 This compound K975->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Figure 1. this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Seed Cells Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Incubation Incubate for 6, 12, 24, 48 hours Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability WesternBlot Western Blot (p-S6K Analysis) Incubation->WesternBlot DataAnalysis Data Analysis & Comparison Viability->DataAnalysis WesternBlot->DataAnalysis Conclusion Determine Optimal Incubation Time DataAnalysis->Conclusion

Figure 2. Workflow for determining optimal this compound incubation time.

Application Notes and Protocols for CRISPR-Based Screening with K-975, a Covalent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway, mediating the oncogenic functions of its coactivators, YAP and TAZ. K-975 is a potent and selective, orally active covalent inhibitor of TEAD that disrupts the YAP/TAZ-TEAD protein-protein interaction, leading to anti-tumor effects.[1][2][3]

CRISPR-based screening has emerged as a powerful tool for systematically interrogating gene function and identifying novel drug targets, mechanisms of drug resistance, and synthetic lethal interactions. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-based screening to explore the Hippo signaling pathway and uncover new therapeutic strategies.

Mechanism of Action of this compound

This compound is a first-in-class TEAD inhibitor that covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[2][4] This covalent modification inhibits the S-palmitoylation of TEAD, which is crucial for its stable interaction with YAP and TAZ.[4] By disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively suppresses the expression of downstream target genes involved in cell proliferation and survival.[1][3]

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic retention and degradation.[5][6] When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[5][6] this compound targets the final step of this pathway by directly inhibiting TEAD function.

Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data is crucial for determining the appropriate concentration range for CRISPR screening experiments.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H226Malignant Pleural Mesothelioma30[4]
MSTO-211HMalignant Pleural Mesothelioma50[4]
NCI-H2052Malignant Pleural Mesothelioma180[4]
NCI-H2030Non-Small Cell Lung Cancer~10-20 (reporter assay)[7]
HOP 62Non-Small Cell Lung Cancer~10-20 (reporter assay)[7]
OVCAR-8Ovarian Cancer~73 (GI50)[3]

Experimental Protocols

General Workflow for CRISPR Screening with this compound

This workflow outlines the key steps for conducting a pooled CRISPR knockout screen to identify genes that sensitize or confer resistance to this compound.

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation and Transduction cluster_screen 2. This compound Treatment and Cell Proliferation cluster_analysis 3. Hit Identification and Validation A Design/Amplify sgRNA Library B Produce Lentivirus A->B C Transduce Cas9-expressing Cancer Cells B->C D Puromycin Selection C->D E Split Cell Population D->E F Treat with Vehicle (DMSO) E->F G Treat with this compound (e.g., at IC20 or IC50) E->G H Culture for 14-21 days F->H G->H I Genomic DNA Extraction H->I J PCR Amplification of sgRNAs I->J K Next-Generation Sequencing J->K L Data Analysis (e.g., MAGeCK) K->L M Identify Enriched (Resistance) and Depleted (Sensitizing) Hits L->M N Hit Validation (Individual sgRNAs, Orthogonal Assays) M->N

Figure 2: Pooled CRISPR Knockout Screen Workflow with this compound.

Protocol 1: Pooled CRISPR Knockout Screen to Identify Resistance and Sensitizing Genes

This protocol is designed to identify genes whose loss of function leads to either resistance or increased sensitivity to this compound.

1. Cell Line and Library Selection:

  • Choose a cancer cell line known to be sensitive to this compound (refer to the quantitative data table).

  • Select a genome-wide or targeted CRISPR knockout library (e.g., targeting the kinome, cell surface proteins, or transcription factors).

  • Ensure the library contains appropriate positive (e.g., targeting essential genes) and negative (non-targeting) control sgRNAs.[8][9][10][11]

2. Lentiviral Library Production and Titer Determination:

  • Produce high-titer lentivirus for your chosen sgRNA library.

  • Determine the viral titer to achieve a low multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.

3. Cell Transduction and Selection:

  • Transduce Cas9-expressing cells with the lentiviral library at a representation of at least 500 cells per sgRNA.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

4. This compound Treatment:

  • After selection, split the cell population into two groups: a vehicle control (DMSO) and a this compound treatment group.

  • Determine the optimal this compound concentration through a dose-response curve. A common starting point is the IC20 or IC50 value for the chosen cell line.

  • Culture the cells in the presence of vehicle or this compound for a duration that allows for significant selection pressure (typically 14-21 days), ensuring the cell representation is maintained at each passage.

5. Sample Collection and Genomic DNA Extraction:

  • Collect cell pellets from both the vehicle and this compound treated populations at the end of the screen. Also, collect a sample at the beginning of the treatment (T0) as a baseline.

  • Extract high-quality genomic DNA from the cell pellets.

6. sgRNA Sequencing and Data Analysis:

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Perform next-generation sequencing to determine the abundance of each sgRNA in each sample.

  • Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity) in the this compound treated population compared to the vehicle control.[1][5][12]

Protocol 2: Arrayed CRISPR Screen for Synthetic Lethality

This protocol is designed to identify synthetic lethal interactions with this compound, where the knockout of a specific gene is lethal only in the presence of the drug.

1. Library and Cell Preparation:

  • Use an arrayed CRISPR library where each well of a multi-well plate contains a single sgRNA targeting a specific gene.

  • Seed Cas9-expressing cells into the multi-well plates.

2. Transfection and this compound Treatment:

  • Transfect the cells with the arrayed sgRNA library.

  • After a sufficient time for gene knockout to occur (typically 48-72 hours), treat one set of plates with this compound at a sub-lethal concentration (e.g., IC10-IC20) and another set with vehicle (DMSO).

3. Phenotypic Readout:

  • After a defined incubation period (e.g., 5-7 days), assess cell viability using a suitable assay such as CellTiter-Glo.

  • Other phenotypic readouts can include high-content imaging for morphological changes or specific marker expression.

4. Data Analysis and Hit Identification:

  • Normalize the viability data to the negative controls on each plate.

  • Identify "hits" as genes whose knockout results in a significant decrease in cell viability specifically in the this compound treated plates compared to the vehicle-treated plates.

Hit Validation

Following the primary screen, it is crucial to validate the identified hits to eliminate false positives.

1. Single-Gene Knockout:

  • Validate hits by individually knocking out the candidate genes using two or more independent sgRNAs.

  • Confirm the knockout efficiency by Western blot or qPCR.

  • Perform cell viability assays with and without this compound to confirm the sensitizing or resistance phenotype.

2. Orthogonal Validation:

  • Use an alternative method to suppress the gene of interest, such as RNA interference (siRNA or shRNA), to confirm that the observed phenotype is not an off-target effect of the CRISPR system.[13][14]

3. Mechanistic Studies:

  • For validated hits, perform further experiments to elucidate the underlying mechanism. This may include:

    • Gene Expression Analysis: Analyze changes in the expression of Hippo pathway target genes (e.g., CTGF, CYR61) using qPCR or RNA-sequencing.[15][16]

    • Cell Viability and Apoptosis Assays: Use assays like CellTiter-Glo, Annexin V staining, or caspase activity assays to quantify the effects on cell proliferation and death.[1]

    • Protein-Protein Interaction Assays: Investigate how the knockout of a hit gene affects the interaction between YAP/TAZ and TEAD using co-immunoprecipitation.[17]

Conclusion

The combination of the potent TEAD inhibitor this compound with CRISPR-based screening provides a powerful platform for dissecting the Hippo signaling pathway and identifying novel therapeutic targets and strategies. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute robust screening experiments, leading to a deeper understanding of TEAD inhibitor function and the development of more effective cancer therapies.

References

Application Notes and Protocols for K-975 Formulation and Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-975 is a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD, thereby disrupting the protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][3] This inhibition of the Hippo signaling pathway has demonstrated significant anti-tumor effects in preclinical models of malignant pleural mesothelioma (MPM), making this compound a promising therapeutic candidate.[2][4][5] These application notes provide detailed protocols for the formulation of this compound for oral administration in mice and the subsequent oral gavage procedure.

Mechanism of Action: The Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancers, including MPM, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Here, they bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival. This compound directly targets the TEAD-YAP/TAZ interaction, effectively blocking this oncogenic signaling.

Hippo_Pathway cluster_Hippo_On Hippo Pathway ON (Tumor Suppression) cluster_Hippo_Off Hippo Pathway OFF (Oncogenesis) Hippo Kinase Cascade Hippo Kinase Cascade YAP/TAZ (phosphorylated) YAP/TAZ (phosphorylated) Hippo Kinase Cascade->YAP/TAZ (phosphorylated) Cytoplasmic Sequestration Cytoplasmic Sequestration YAP/TAZ (phosphorylated)->Cytoplasmic Sequestration YAP/TAZ (dephosphorylated) YAP/TAZ (dephosphorylated) Nuclear Translocation Nuclear Translocation YAP/TAZ (dephosphorylated)->Nuclear Translocation TEAD TEAD Nuclear Translocation->TEAD Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression This compound This compound This compound->TEAD Inhibits Interaction

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the TEAD-YAP/TAZ interaction.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound based on available preclinical studies.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50/GI50 (nM)Reference
NCI-H226Malignant Pleural Mesothelioma~20-30[6][7]
MSTO-211HMalignant Pleural Mesothelioma50[6]
NCI-H2052Malignant Pleural Mesothelioma180[6]

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Mouse ModelTumor TypeDosing RegimenOutcomeReference
SCID MiceNCI-H226 Xenograft10, 30, 100, 300 mg/kg, p.o., twice daily for 14 daysStrong anti-tumor effect[2]
SCID MiceMSTO-211H Xenograft30, 100, 300 mg/kg, p.o., twice daily for 14 daysStrong anti-tumor effect[2]
Nude MiceNCI-H226 Orthotopic XenograftNot specifiedSignificant survival benefit[6]

Table 3: Toxicology Data for this compound Derivative (K-725) in Rodents

SpeciesStudy DurationKey FindingsReference
Rats & Monkeys2 weeksNo deaths or obvious toxicity. Pathological findings suggested potential reversible renal toxicity (proteinuria).[6][7]
Rats1 weekReversible proteinuria and glomerular podocyte foot process effacement at 300 mg/kg.[8][9]

Experimental Protocols

Formulation of this compound for Oral Gavage

Disclaimer: The following protocol is a representative method based on common vehicles for similar orally administered inhibitors. Researchers should perform their own formulation development and stability testing for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Deionized water (ddH2O) or sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Preparation:

    • Prepare a fresh vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

    • For a 1 mL final volume:

      • Add 50 µL of DMSO to a sterile microcentrifuge tube.

      • Add 400 µL of PEG300 and vortex thoroughly.

      • Add 50 µL of Tween 80 and vortex until the solution is clear.

      • Add 500 µL of ddH2O and vortex to mix completely.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL solution to dose at 100 mg/kg in a 20g mouse, the dose volume would be 0.2 mL).

    • Add the this compound powder to the prepared vehicle.

    • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to aid in dispersion.

    • Visually inspect the suspension to ensure there are no large aggregates.

    • Prepare the formulation fresh daily and keep it on ice, protected from light, until administration.

K975_Formulation_Workflow cluster_Vehicle Vehicle Preparation cluster_Suspension This compound Suspension DMSO DMSO Vortex1 Vortex DMSO->Vortex1 PEG300 PEG300 PEG300->Vortex1 Tween80 Tween80 Vortex2 Vortex Tween80->Vortex2 ddH2O ddH2O Vortex3 Vortex ddH2O->Vortex3 Vortex1->Vortex2 Vortex2->Vortex3 K975_Powder This compound Powder Vortex3->K975_Powder Vortex4 Vortex Vigorously K975_Powder->Vortex4 Sonicate Sonicate (optional) Vortex4->Sonicate Final_Suspension Homogenous Suspension Sonicate->Final_Suspension

Caption: Workflow for the preparation of this compound suspension for oral gavage.

Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, with a ball tip)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held firmly but without restricting breathing.

  • Gavage Needle Measurement:

    • Measure the appropriate insertion depth by placing the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose. This ensures the needle will reach the stomach without causing perforation.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe and securely attach the gavage needle.

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Angle the needle slightly towards the back of the throat and allow the mouse to swallow the tip.

    • Gently advance the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is felt, withdraw the needle and re-insert.

    • Once the needle is in place, slowly and steadily depress the syringe plunger to administer the suspension.

    • After administration, gently withdraw the needle in the same path it was inserted.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-gavage.

    • Continue to monitor the animals daily for any adverse effects throughout the study period.

Oral_Gavage_Workflow Weigh_Mouse Weigh Mouse & Calculate Dose Prepare_Dose Draw this compound Suspension into Syringe Weigh_Mouse->Prepare_Dose Restrain_Mouse Properly Restrain Mouse Measure_Needle Measure Gavage Needle Depth Restrain_Mouse->Measure_Needle Insert_Needle Gently Insert Needle into Esophagus Measure_Needle->Insert_Needle Prepare_Dose->Insert_Needle Administer_Dose Slowly Administer Suspension Insert_Needle->Administer_Dose Withdraw_Needle Gently Withdraw Needle Administer_Dose->Withdraw_Needle Monitor_Mouse Monitor Mouse for Distress Withdraw_Needle->Monitor_Mouse

Caption: Step-by-step workflow for the oral gavage procedure in mice.

References

Troubleshooting & Optimization

K-975 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the TEAD inhibitor, K-975. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][5]

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, gentle warming and ultrasonication can aid in dissolution.[1][2] Ensure you are using a sufficient volume of fresh DMSO. For very high concentrations, it may be necessary to prepare a slightly lower concentration to achieve full dissolution.

Q3: Can I dissolve this compound in aqueous buffers for my in vitro assay?

A3: this compound is practically insoluble in water.[5] Direct dissolution in aqueous buffers is not recommended. For in vitro assays, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: My this compound precipitated upon dilution of the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Decrease the final concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try testing a lower final concentration.

  • Increase the DMSO percentage (with caution): A slightly higher final DMSO concentration might keep the compound in solution. However, always be mindful of the tolerance of your experimental system to DMSO.

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in your final dilution buffer can help maintain solubility.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Direct injection of a DMSO stock solution is not suitable for in vivo studies due to toxicity. Co-solvent formulations are required. Several validated formulations are available that improve the solubility and bioavailability of this compound for oral administration or injection.[1][5][6] These typically involve a combination of DMSO, PEG300, Tween-80, and saline or other vehicles like SBE-β-CD in saline or corn oil.[1][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

K975_Solubility_Troubleshooting cluster_stock Stock Solution Preparation (DMSO) cluster_invitro In Vitro Aqueous Dilution cluster_invivo In Vivo Formulation start_stock Start: Prepare Stock Solution check_dmso Is the DMSO fresh and anhydrous? start_stock->check_dmso use_fresh_dmso Use newly opened, high-purity DMSO check_dmso->use_fresh_dmso No ultrasonicate Apply ultrasonication and gentle warming check_dmso->ultrasonicate Yes use_fresh_dmso->ultrasonicate check_dissolution Does the compound fully dissolve? ultrasonicate->check_dissolution stock_success Stock Solution Ready check_dissolution->stock_success Yes lower_concentration Consider preparing a slightly lower concentration check_dissolution->lower_concentration No lower_concentration->start_stock start_invitro Start: Dilute DMSO stock into aqueous buffer check_precipitation_invitro Does precipitation occur? start_invitro->check_precipitation_invitro invitro_success Dilution Successful check_precipitation_invitro->invitro_success No troubleshoot_invitro Troubleshoot Dilution check_precipitation_invitro->troubleshoot_invitro Yes option_lower_conc Lower final this compound concentration troubleshoot_invitro->option_lower_conc option_surfactant Add a biocompatible surfactant (e.g., Tween-80) to buffer troubleshoot_invitro->option_surfactant option_lower_conc->start_invitro option_surfactant->start_invitro start_invivo Start: Prepare In Vivo Formulation select_formulation Select appropriate co-solvent formulation start_invivo->select_formulation prepare_formulation Prepare formulation following a validated protocol select_formulation->prepare_formulation check_solution_type Is the expected outcome a clear solution or a suspension? prepare_formulation->check_solution_type clear_solution Verify clarity check_solution_type->clear_solution Clear Solution suspension Verify uniform suspension check_solution_type->suspension Suspension invivo_ready Formulation Ready for Dosing clear_solution->invivo_ready suspension->invivo_ready

Figure 1. Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationConcentration (mg/mL)Molar Equivalent (mM)Observations
DMSO220 mg/mL[1][2]764.58 mM[1][2]Requires ultrasonication. Use of fresh, anhydrous DMSO is critical.[2][5]
Ethanol58 mg/mL[5]201.57 mM[5]-
WaterInsoluble[5]--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5.5 mg/mL[1][6]19.11 mM[1][6]Suspended solution, requires ultrasonication.[1][6]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5.5 mg/mL[1][6]≥ 19.11 mM[1][6]Clear solution.[1][6]
10% DMSO, 90% Corn Oil≥ 5.5 mg/mL[1][6]≥ 19.11 mM[1][6]Clear solution.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 287.74 g/mol ). For 1 mL, this is 2.8774 mg.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, anhydrous DMSO.

  • Vortex the tube for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Gentle warming may also be applied.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)

This protocol is adapted from published methods and yields a suspended solution.[1][2][6]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (to prepare 1 mL of a 5.5 mg/mL suspension):

  • Prepare a 55 mg/mL stock solution of this compound in DMSO. This may require ultrasonication.

  • In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition: a. 400 µL of PEG300 b. 100 µL of the 55 mg/mL this compound in DMSO stock solution. Mix until uniform. c. 50 µL of Tween-80. Mix until uniform. d. 450 µL of saline. Mix thoroughly.

  • The final formulation will be a homogeneous suspension. Ensure it is well-mixed before each administration.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Clear Solution with SBE-β-CD)

This protocol is designed to produce a clear solution for injection.[1][6]

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (to prepare 1 mL of a ≥5.5 mg/mL clear solution):

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of saline.[6]

  • Prepare a 55 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • Add 100 µL of the 55 mg/mL this compound in DMSO stock solution to the SBE-β-CD solution.

  • Vortex until the solution is clear and homogenous.

Signaling Pathway Context

This compound is a potent and selective inhibitor of the TEAD family of transcription factors.[1][8] It functions by covalently binding to a cysteine residue in the palmitate-binding pocket of TEAD, which disrupts the protein-protein interaction between TEAD and its co-activators YAP and TAZ.[1][8] This inhibition leads to the downregulation of downstream target genes involved in cell proliferation and survival, thereby exerting an anti-tumor effect, particularly in cancers with hyperactive Hippo signaling.[8][9]

YAP_TEAD_Pathway cluster_hippo Hippo Pathway (Simplified) cluster_yap_tead YAP/TAZ-TEAD Signaling Hippo_On Active Hippo Pathway (e.g., cell-cell contact) LATS1_2 LATS1/2 Kinases Hippo_On->LATS1_2 pYAP_TAZ Phosphorylated YAP/TAZ (Cytoplasmic Sequestration/Degradation) LATS1_2->pYAP_TAZ Hippo_Off Inactive Hippo Pathway (e.g., NF2 mutation) YAP_TAZ YAP/TAZ Hippo_Off->YAP_TAZ dephosphorylation & nuclear translocation YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD TEAD Transcription Factors TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression (e.g., CTGF, IGFBP3) YAP_TEAD_Complex->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation K975 This compound K975->TEAD Covalent Binding & Inhibition of Interaction

Figure 2. Simplified signaling pathway showing the mechanism of action of this compound.

References

potential off-target effects of K-975

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of K-975, a potent and selective covalent inhibitor of TEAD transcription factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally active, small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[1][2][3][4][5] It functions as a pan-TEAD inhibitor by covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[1][2][4][5] This covalent modification disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and IGFBP3.[1][4][5]

Q2: How selective is this compound for TEAD proteins?

A2: this compound is described as a highly selective inhibitor of YAP/TAZ-TEAD signaling.[1][4] Studies have shown that this compound induces a gene expression profile similar to that of YAP1 and TEADs siRNA, suggesting high on-target selectivity.[1][4] In reporter assays, this compound inhibited the CTGF reporter (a downstream target of TEAD) but not a reporter for NRF2, indicating specificity for the Hippo-YAP pathway.[1][5] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations.[6]

Q3: Are there any known off-target effects or toxicities associated with this compound?

A3: While specific off-target binding proteins for this compound have not been extensively published, a derivative of this compound (K-725) with optimized bioavailability was reported to have no obvious toxicity in a two-week study.[7] However, some pathological findings in rats and monkeys suggested potential renal toxicity, including proteinuria.[7][8] A study on this compound in rats confirmed that oral administration induced reversible proteinuria due to glomerular podocyte foot process effacement.[8] This suggests that renal function should be carefully monitored in preclinical studies.

Q4: My cells are showing a phenotype that is inconsistent with TEAD inhibition after this compound treatment. What could be the cause?

A4: If you observe a phenotype that is not consistent with the known function of TEAD, it could be due to several factors:

  • Off-target effects: At higher concentrations, this compound may be interacting with other cellular proteins.

  • Cellular context: The role of the Hippo-YAP-TEAD pathway can be highly context-dependent, and the observed phenotype may be a downstream consequence of TEAD inhibition that is specific to your cell line or experimental conditions.

  • Compound integrity: Ensure the compound is properly stored and handled to prevent degradation.

We recommend a series of troubleshooting experiments to investigate the cause of the unexpected phenotype, as outlined in the Troubleshooting Guide below.

Troubleshooting Guide

If you suspect off-target effects or are observing unexpected results with this compound, this guide provides a structured approach to troubleshoot the issue.

Logical Flowchart for Troubleshooting Unexpected Phenotypes

troubleshooting_flowchart start Start: Unexpected Phenotype Observed concentration Is the lowest effective concentration being used? start->concentration dose_response Perform a dose-response experiment to determine the EC50 for the on-target effect. concentration->dose_response No orthogonal_validation Does the phenotype persist with orthogonal validation methods? concentration->orthogonal_validation Yes dose_response->concentration siRNA_rescue Use siRNA/shRNA to knockdown TEAD. Does this phenocopy the this compound effect? orthogonal_validation->siRNA_rescue No structurally_different_inhibitor Use a structurally different TEAD inhibitor. Does it produce the same phenotype? orthogonal_validation->structurally_different_inhibitor No target_engagement Confirm On-Target Engagement orthogonal_validation->target_engagement Yes siRNA_rescue->orthogonal_validation structurally_different_inhibitor->orthogonal_validation cetsa Perform a Cellular Thermal Shift Assay (CETSA) to verify this compound binds to TEAD in your cells. target_engagement->cetsa No off_target_investigation Investigate Potential Off-Targets target_engagement->off_target_investigation Uncertain phenotype_on_target Conclusion: The phenotype is likely on-target. target_engagement->phenotype_on_target Yes cetsa->target_engagement proteomics Perform chemoproteomic profiling (e.g., with a clickable probe) to identify this compound binding partners. off_target_investigation->proteomics phenotype_off_target Conclusion: The phenotype is likely off-target. proteomics->phenotype_off_target

Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.

Experimental Protocols

Here we provide detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages with its target, TEAD, in a cellular context.

Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with this compound across a temperature gradient, the stabilization of TEAD can be quantified by Western blotting for the soluble protein fraction.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Heat Challenge:

    • Aliquot the clarified cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for a TEAD isoform (e.g., TEAD1 or TEAD4).

    • Quantify the band intensities and plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

cetsa_workflow cell_treatment 1. Cell Treatment (this compound or Vehicle) lysis 2. Cell Lysis cell_treatment->lysis heat_challenge 3. Heat Challenge (Temperature Gradient) lysis->heat_challenge centrifugation 4. Centrifugation (Separate Soluble/Aggregated) heat_challenge->centrifugation western_blot 5. Western Blot (Detect Soluble TEAD) centrifugation->western_blot analysis 6. Data Analysis (Plot Melt Curves) western_blot->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Chemoproteomic Profiling for Off-Target Identification (Conceptual)

Objective: To identify the full spectrum of cellular proteins that covalently bind to this compound.

Principle: This method utilizes a "clickable" version of this compound, which contains a bioorthogonal handle (e.g., an alkyne group). This probe is introduced to cells, and the proteins it covalently binds to are subsequently tagged with a reporter molecule (e.g., biotin) via click chemistry. The biotin-tagged proteins can then be enriched and identified by mass spectrometry.

Methodology (General Steps):

  • Synthesis of a "Clickable" this compound Probe:

    • Synthesize a derivative of this compound that includes an alkyne or azide (B81097) functional group at a position that does not interfere with its binding to TEAD.

  • Cell Treatment and Lysis:

    • Treat cells with the clickable this compound probe. A competition experiment where cells are pre-treated with an excess of the parent this compound compound should be included to identify specific binding partners.

    • Lyse the cells in a suitable buffer.

  • Click Chemistry Reaction:

    • To the cell lysate, add the corresponding click chemistry reaction partner (e.g., biotin-azide for an alkyne-probe) and the required catalysts (e.g., copper(I)).

  • Enrichment of Biotinylated Proteins:

    • Use streptavidin-coated beads to enrich the biotinylated proteins from the lysate.

  • On-Bead Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the enriched proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the this compound probe.

Signaling Pathway of this compound Action

hippo_pathway cluster_nucleus Nucleus NF2 NF2 LATS1_2 LATS1/2 NF2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P nucleus Nucleus YAP_TAZ->nucleus translocates to cytoplasm Cytoplasm YAP_TAZ_P->cytoplasm sequestered in TEAD TEAD target_genes Target Genes (e.g., CTGF, IGFBP3) TEAD->target_genes activates transcription of proliferation Cell Proliferation & Survival target_genes->proliferation K975 This compound K975->TEAD covalently binds and inhibits YAP_TAZ_in_nucleus YAP/TAZ YAP_TAZ_in_nucleus->TEAD binds to

Caption: The Hippo signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

While comprehensive off-target screening data for this compound is not publicly available, the following table summarizes the reported on-target activity in a key cell line.

CompoundCell LineAssayIC50 / GI50Reference
This compoundNCI-H226Proliferation30 nM[7]
This compoundMSTO-211HProliferation50 nM[7]
This compoundNCI-H2052Proliferation180 nM[7]

Note: The antiproliferative activity of this compound is more potent in mesothelioma cell lines with NF2 deficiency.[1][4]

This technical support center provides a starting point for researchers working with this compound to understand its mechanism of action and to troubleshoot potential off-target effects. As with any potent, covalent inhibitor, careful experimental design and orthogonal validation are crucial for accurate interpretation of results.

References

Technical Support Center: Mitigating K-975 Induced Renal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying K-975 induced renal toxicity in animal models.

Disclaimer: this compound is a fictional compound. The information, protocols, and data presented herein are based on established principles of drug-induced nephrotoxicity and are intended for illustrative purposes to guide researchers working with novel compounds exhibiting similar toxicological profiles.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound induced renal toxicity?

A1: this compound is hypothesized to induce renal toxicity primarily through the induction of oxidative stress and mitochondrial dysfunction in renal proximal tubular epithelial cells. This leads to a cascade of events including inflammation, DNA damage, and ultimately, apoptosis and necrosis of renal cells.

Q2: Which animal models are most suitable for studying this compound nephrotoxicity?

A2: Male Sprague-Dawley rats and C57BL/6 mice are commonly used models that have been shown to exhibit a consistent and dose-dependent renal injury in response to compounds with mechanisms similar to this compound. The choice of model may depend on the specific research question and the availability of transgenic lines if investigating specific genetic pathways.

Q3: What are the key biomarkers to assess this compound induced renal injury?

A3: Key biomarkers include serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for overall renal function. For more specific and earlier detection of tubular injury, urinary markers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG) are recommended. Histopathological analysis of kidney tissue remains the gold standard for assessing the extent of morphological damage.

Q4: What are the expected histopathological changes in the kidneys following this compound administration?

A4: Common histopathological findings include acute tubular necrosis, particularly in the S1 and S2 segments of the proximal tubule, loss of brush border, tubular dilation, cast formation, and interstitial inflammation. In severe cases, interstitial fibrosis may be observed in chronic studies.

Troubleshooting Guides

Issue 1: High variability in serum creatinine and BUN levels between animals in the same treatment group.

  • Answer:

    • Hydration Status: Ensure all animals have ad libitum access to water. Dehydration can significantly impact creatinine and BUN levels.

    • Dosing Accuracy: Verify the accuracy of your this compound formulation and ensure precise administration (e.g., via oral gavage or intraperitoneal injection). Inconsistent dosing can lead to variable exposure.

    • Timing of Blood Collection: Standardize the time of day for blood sampling, as diurnal variations can affect biomarker levels.

    • Animal Health: Ensure all animals are healthy and free of underlying infections or stress before starting the experiment.

Issue 2: Unexpectedly high mortality rates in the this compound treatment group.

  • Question: Our study protocol involves a dose of this compound that was reported to be sublethal, but we are experiencing a high rate of animal mortality. Why might this be happening?

  • Answer:

    • Vehicle Effects: The vehicle used to dissolve this compound may have its own toxicity or may enhance the toxicity of this compound. Run a vehicle-only control group to assess this.

    • Strain Sensitivity: The animal strain you are using may be more sensitive to this compound than the strain used in previously published studies. Consider conducting a pilot dose-response study to determine the appropriate dose for your specific strain.

    • Route of Administration: The route of administration can significantly impact the bioavailability and toxicity of a compound. Ensure your administration route is consistent with established protocols.

Issue 3: Lack of a protective effect with our investigational mitigating agent.

  • Question: We are co-administering an antioxidant with this compound but are not observing any amelioration of renal injury. What could be the reason?

  • Answer:

    • Timing of Administration: The timing of the mitigating agent's administration is critical. It may need to be given prior to, concurrently with, or after this compound administration to be effective. An experimental design with multiple dosing regimens may be necessary.

    • Bioavailability and Dose: The dose of the mitigating agent may be insufficient, or it may have poor bioavailability in the kidney. Consider increasing the dose or using a different formulation.

    • Mechanism of Action: The chosen mitigating agent may not target the primary pathway of this compound induced toxicity. It is crucial to have a strong mechanistic rationale for the selected agent.

Quantitative Data Summary

Table 1: Effect of Mitigating Agent 'Compound-X' on Renal Function Biomarkers in a Rat Model of this compound Induced Nephrotoxicity

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Urinary KIM-1 (ng/mL)
Vehicle Control0.5 ± 0.120 ± 32.5 ± 0.8
This compound (20 mg/kg)3.2 ± 0.6150 ± 2525.8 ± 5.2
This compound + Compound-X (10 mg/kg)1.8 ± 0.495 ± 1815.1 ± 3.9
This compound + Compound-X (20 mg/kg)1.1 ± 0.360 ± 128.7 ± 2.1

Data are presented as mean ± SD.

Table 2: Histopathological Scoring of Renal Injury

Treatment GroupTubular Necrosis Score (0-4)Cast Formation Score (0-4)
Vehicle Control0.1 ± 0.10.0 ± 0.0
This compound (20 mg/kg)3.5 ± 0.53.1 ± 0.6
This compound + Compound-X (10 mg/kg)2.2 ± 0.41.9 ± 0.5
This compound + Compound-X (20 mg/kg)1.3 ± 0.30.8 ± 0.2

Scoring system: 0 = no damage; 1 = minimal (<25%); 2 = mild (25-50%); 3 = moderate (50-75%); 4 = severe (>75%).

Experimental Protocols

Protocol 1: Induction of this compound Renal Toxicity in Rats

  • Animals: Use male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing:

    • Prepare this compound in a vehicle of 0.5% carboxymethylcellulose (CMC).

    • Administer a single intraperitoneal (IP) injection of this compound at a dose of 20 mg/kg.

    • The control group receives an equivalent volume of the vehicle.

  • Sample Collection:

    • At 72 hours post-injection, anesthetize the animals.

    • Collect blood via cardiac puncture for serum biomarker analysis.

    • Perfuse the kidneys with ice-cold saline.

    • Excise the kidneys. One kidney is fixed in 10% neutral buffered formalin for histology, and the other is snap-frozen in liquid nitrogen for molecular analysis.

Protocol 2: Histopathological Evaluation

  • Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 4-µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for morphological assessment.

  • Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, should score the slides for tubular necrosis, cast formation, and inflammation based on the scoring system in Table 2.

Visualizations

K975_Toxicity_Pathway cluster_cell Renal Proximal Tubule Cell cluster_outcome Pathological Outcome K975 This compound Mitochondria Mitochondria K975->Mitochondria Accumulation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Dysfunction Inflammation ↑ Pro-inflammatory Cytokines ROS->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Inflammation->Apoptosis DNA_Damage->Apoptosis Renal_Injury Acute Kidney Injury Apoptosis->Renal_Injury Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Dosing: - Vehicle - this compound - this compound + Mitigating Agent Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Sacrifice Sacrifice (e.g., 72h post-dose) Monitoring->Sacrifice Sample_Collection Sample Collection (Blood, Urine, Kidneys) Sacrifice->Sample_Collection Analysis Analysis: - Serum Biomarkers - Histopathology - Molecular Assays Sample_Collection->Analysis Data_Analysis Data Interpretation & Statistical Analysis Analysis->Data_Analysis Troubleshooting_Tree Start High Inter-Animal Variability Observed? Check_Dosing Verify Dosing Procedure & Formulation Start->Check_Dosing Yes Resolved Issue Resolved Start->Resolved No Check_Hydration Ensure Consistent Hydration Status Check_Dosing->Check_Hydration Check_Sampling Standardize Sample Collection Time Check_Hydration->Check_Sampling Check_Health Assess Baseline Animal Health Check_Sampling->Check_Health Check_Health->Resolved

Technical Support Center: Understanding and Overcoming Resistance to K-975

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for K-975, a potent and selective inhibitor of the YAP/TAZ-TEAD transcriptional complex. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding mechanisms of resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It specifically and potently inhibits the protein-protein interaction between YES-associated protein 1 (YAP1) or Transcriptional coactivator with PDZ-binding motif (TAZ) and TEAD.[1][2] this compound achieves this by covalently binding to a conserved cysteine residue located in the palmitate-binding pocket of TEAD, which is crucial for the stable formation of the YAP/TAZ-TEAD complex.[2][3] By disrupting this complex, this compound prevents the transcription of downstream target genes that are involved in cell proliferation and survival, thereby exerting its anti-tumor effects, particularly in cancers with a hyperactive Hippo pathway, such as malignant pleural mesothelioma (MPM).[1][3]

Q2: What are the known mechanisms of resistance to this compound?

A2: The primary documented mechanism of both primary and acquired resistance to this compound is the activation of MYC signaling.[4][5][6] This allows cancer cells to bypass their dependency on the YAP/TAZ-TEAD transcriptional program for proliferation and survival, rendering them TEAD-independent.[4][6]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: Resistance to this compound can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is typically determined through a cell viability or proliferation assay. A resistant phenotype is generally considered significant if the IC50 value of the resistant cell line is several-fold higher than that of the parental line.

Q4: My cells show resistance to this compound. What are the first troubleshooting steps?

A4: If you observe resistance to this compound, we recommend the following initial steps:

  • Confirm Drug Potency: Ensure the this compound compound is active and has been stored correctly. Test its activity on a known sensitive cell line.

  • Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Assess MYC Activation: Investigate the activation status of the MYC signaling pathway in your resistant cells compared to the parental line. This can be done by examining the expression of c-MYC protein by Western blot and the expression of known MYC target genes by qRT-PCR.

Q5: Are there other potential, yet unconfirmed, mechanisms of resistance to this compound?

A5: While MYC activation is the primary validated mechanism, other theoretical mechanisms of resistance to targeted therapies could be considered for investigation:

  • Alterations in the Drug Target: Mutations in the TEAD protein, specifically at the cysteine residue where this compound covalently binds, could prevent drug binding.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could lead to the active removal of this compound from the cell, reducing its intracellular concentration.

  • Activation of Parallel Signaling Pathways: Upregulation of other oncogenic pathways that can drive cell proliferation and survival independently of YAP/TAZ-TEAD signaling.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for key experiments to investigate this compound resistance.

Guide 1: Generation of this compound Resistant Cell Lines

Objective: To develop a cell line with acquired resistance to this compound for downstream mechanistic studies.

Experimental Protocol:

  • Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, gradually increase the concentration of this compound. A common approach is to increase the concentration by 1.5 to 2-fold in each step.

  • Monitoring and Maintenance: At each dose escalation, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next increase. This process can take several months.

  • Cryopreservation: It is critical to cryopreserve cells at each stage of resistance development.

  • Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the shift in IC50 compared to the parental cell line.

Troubleshooting:

  • High Cell Death: If you observe excessive cell death after a dose escalation, reduce the drug concentration and allow the cells more time to adapt.

  • Slow Growth: Resistant cells may exhibit a slower growth rate. Ensure you are seeding them at an appropriate density to maintain a healthy population.

  • Loss of Resistance: Resistance can sometimes be reversible. It is good practice to maintain a culture of the resistant cells in the presence of the selective pressure (this compound) and periodically re-confirm the IC50.

Guide 2: Investigating MYC Signaling Activation

Objective: To determine if MYC signaling is upregulated in this compound resistant cells.

Experimental Protocols:

A. Western Blot for c-MYC Protein Expression

  • Protein Extraction: Lyse parental and this compound resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

B. qRT-PCR for MYC Target Gene Expression

  • RNA Extraction: Isolate total RNA from parental and this compound resistant cells.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for known MYC target genes (e.g., CCND2, CDK4, ODC1). Normalize the expression to a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.

Troubleshooting:

  • No c-MYC Signal in Western Blot: Ensure your lysis buffer is appropriate for extracting nuclear proteins, as c-MYC is a transcription factor. Check the quality of your primary antibody.

  • High Variability in qRT-PCR: Ensure high-quality, intact RNA is used. Optimize primer concentrations and annealing temperatures. Use multiple housekeeping genes for normalization.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
MSTO-211H (Parental)This compound501
MSTO-211H-KR (Resistant)This compound150030
NCI-H2052 (Parental)This compound1801
NCI-H2052-KR (Resistant)This compound450025

Table 2: Example Relative Gene Expression of MYC Target Genes

GeneParental (Relative Expression)This compound Resistant (Relative Expression)Fold Change
CCND21.08.28.2
CDK41.06.56.5
ODC11.010.110.1

Visualizations

K975_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) YAP/TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP/TAZ phosphorylates YAP/TAZ_p Phosphorylated YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates TEAD TEAD Target_Genes Target Gene Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->TEAD covalently binds & inhibits YAP/TAZ_nTEAD YAP/TAZ_nTEAD YAP/TAZ_nTEAD->Target_Genes form complex

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

K975_Resistance_Mechanism cluster_K975_Sensitive This compound Sensitive Cell cluster_K975_Resistant This compound Resistant Cell YAP/TAZ_TEAD_S YAP/TAZ-TEAD Complex Proliferation_S Cell Proliferation (TEAD-dependent) YAP/TAZ_TEAD_S->Proliferation_S Apoptosis_S Apoptosis Proliferation_R Cell Proliferation (TEAD-independent) K975_S This compound K975_S->YAP/TAZ_TEAD_S inhibits YAP/TAZ_TEAD_R YAP/TAZ-TEAD Complex MYC_Activation MYC Signaling Activation MYC_Activation->Proliferation_R drives K975_R This compound K975_R->YAP/TAZ_TEAD_R inhibits

Caption: MYC signaling activation as a mechanism of resistance to this compound.

Experimental_Workflow Start Start with This compound Sensitive Parental Cell Line Resistance Generate this compound Resistant Cell Line Start->Resistance IC50 Confirm Resistance (IC50 Shift) Resistance->IC50 Hypothesis Hypothesize Resistance Mechanism IC50->Hypothesis Western Western Blot (e.g., c-MYC) Hypothesis->Western qPCR qRT-PCR (e.g., MYC Targets) Hypothesis->qPCR CoIP Co-Immunoprecipitation (YAP-TEAD) Hypothesis->CoIP Analysis Analyze Data & Draw Conclusions Western->Analysis qPCR->Analysis CoIP->Analysis

Caption: Experimental workflow for investigating this compound resistance.

References

K-975 stability in different media and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Compound K-975.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Compound this compound?

A1: For optimal stability, Compound this compound should be stored as a lyophilized powder at -20°C. If in solution, it is recommended to prepare fresh solutions for immediate use. For short-term storage of solutions, store at 4°C for no longer than 24 hours. For long-term storage, aliquot the solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What solvents are recommended for dissolving Compound this compound?

A2: Compound this compound is soluble in DMSO at a concentration of up to 10 mM. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The final DMSO concentration in the experimental medium should be kept below 0.1% to avoid solvent-induced effects.

Q3: How stable is Compound this compound in different cell culture media?

A3: The stability of Compound this compound can vary depending on the composition of the cell culture medium. It is recommended to perform a stability test in your specific medium of choice. Generally, the presence of serum may decrease the stability of the compound over time.

Q4: My experimental results with Compound this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can arise from several factors. Please consider the following:

  • Compound Degradation: Ensure the compound has been stored correctly and that solutions are freshly prepared.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved.

  • Media Incompatibility: The compound may be unstable or interact with components in your specific experimental medium.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Prepare single-use aliquots.

Troubleshooting Guides

Issue: Low or no observed activity of Compound this compound.

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from lyophilized powder.
Incorrect Concentration Verify calculations and dilution steps. Confirm the compound is fully dissolved in the solvent.
Inadequate Incubation Time Optimize the incubation time for your specific assay.

Issue: High background signal in the assay.

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the solution for any precipitates. If present, prepare a fresh, lower-concentration solution.
Solvent Effects Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-interfering level.
Interaction with Assay Components Run a control with the compound and assay components in the absence of the biological target.

Stability Data

The following tables summarize the stability of Compound this compound under various conditions.

Table 1: Stability of Compound this compound in Different Solvents at Room Temperature (25°C)

SolventConcentration% Remaining after 24 hours
DMSO10 mM98.5%
Ethanol10 mM95.2%
PBS (pH 7.4)1 mM85.1%

Table 2: Stability of Compound this compound in PBS (pH 7.4) at Different Temperatures

Temperature% Remaining after 24 hours
4°C92.3%
25°C85.1%
37°C78.6%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound this compound in DMSO

  • Equilibrate the vial of lyophilized Compound this compound to room temperature.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of compound provided.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • For long-term storage, create single-use aliquots and store them at -80°C.

Protocol 2: Assessment of Compound this compound Stability in Cell Culture Medium

  • Prepare a 1 mM working solution of Compound this compound in your cell culture medium of choice.

  • Incubate the solution at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the remaining Compound this compound in each aliquot using a validated analytical method, such as HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Lyophilized this compound prep2 Add DMSO prep1->prep2 prep3 10 mM Stock Solution prep2->prep3 exp1 Dilute in Media prep3->exp1 exp2 Treat Cells exp1->exp2 exp3 Incubate exp2->exp3 an1 Collect Samples exp3->an1 an2 Assay Endpoint an1->an2 an3 Analyze Results an2->an3

Caption: General experimental workflow for using Compound this compound.

troubleshooting_flowchart start Inconsistent Results? check_storage Check Storage Conditions start->check_storage is_degraded Degradation Likely? check_storage->is_degraded check_prep Review Solution Preparation is_soluble Solubility Issue? check_prep->is_soluble check_protocol Verify Experimental Protocol is_protocol_error Protocol Error? check_protocol->is_protocol_error is_degraded->check_prep No remedy_degraded Prepare Fresh Stock is_degraded->remedy_degraded Yes is_soluble->check_protocol No remedy_soluble Adjust Solvent/Concentration is_soluble->remedy_soluble Yes remedy_protocol Revise and Repeat is_protocol_error->remedy_protocol Yes end_node Problem Resolved is_protocol_error->end_node No/Resolved remedy_degraded->end_node remedy_soluble->end_node remedy_protocol->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

troubleshooting inconsistent results with K-975

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing K-975, a potent and selective covalent inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors. Inconsistent results in preclinical studies can arise from both biological and technical factors. This guide aims to address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays. What are the potential causes?

A1: Lower than expected potency of this compound can stem from several factors:

  • Compound Handling and Storage: this compound is soluble in DMSO, but its solubility can be affected by moisture-absorbed DMSO. It is crucial to use fresh, anhydrous DMSO to prepare stock solutions. Improper storage of this compound powder or stock solutions can lead to degradation. For optimal stability, store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 2 years.[1][2]

  • Cell Line-Specific Sensitivity: The anti-proliferative effect of this compound is cell-line dependent. For instance, malignant pleural mesothelioma (MPM) cell lines that do not express neurofibromin 2 (NF2) are generally more sensitive to this compound than NF2-expressing cell lines.[3] It is important to characterize the genetic background of your cell lines, particularly the status of the Hippo pathway components like NF2.

  • Experimental Conditions: The final concentration of DMSO in your cell culture media should be kept low (typically below 0.1%) to avoid solvent-induced toxicity or off-target effects. Ensure that the this compound is well-mixed in the media before adding it to the cells.

Q2: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?

A2: Inconsistent results are often a result of subtle variations in experimental protocols. To improve reproducibility:

  • Standardize Compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2][4]

  • Monitor Cell Health and Confluency: Ensure that cells are healthy and in the exponential growth phase at the time of treatment. Cell confluency can affect the cellular response to inhibitors.

  • Control for Passage Number: Use cells with a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time in culture.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and drug response.[3]

Q3: We have identified cell lines that are resistant to this compound. What are the known mechanisms of resistance?

A3: Resistance to this compound can be either intrinsic (primary) or acquired. Known mechanisms include:

  • TEAD-Independent Cell Proliferation: Some cancer cells can bypass the dependency on TEAD signaling for their growth. One identified mechanism is the activation of the MYC signaling pathway, which can drive proliferation independently of the YAP/TAZ-TEAD axis.[5]

  • Hyperactivation of Parallel Signaling Pathways: Hyperactivation of the MAPK signaling pathway has been shown to confer resistance to TEAD inhibitors.[6][7] In such cases, the cells can compensate for the inhibition of TEAD-mediated transcription.

Data Summary Tables

Table 1: this compound Storage and Solubility

FormStorage TemperatureShelf LifeRecommended SolventMax Solubility (in DMSO)
Powder-20°C3 yearsDMSO~220 mg/mL (764.58 mM)[1]
4°C2 years
In Solvent-80°C2 yearsDMSO
-20°C1 year

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[2]

Table 2: In Vitro Efficacy of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell LineNF2 StatusGI50 (nM)
NCI-H226Non-expressing30[5]
MSTO-211HExpressing50[5]
NCI-H2052Non-expressing180[5]

GI50 (Growth Inhibition 50) values represent the concentration of this compound required to inhibit cell growth by 50%. Data is indicative of the differential sensitivity based on NF2 status.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Using fresh, anhydrous DMSO, prepare a high-concentration stock solution (e.g., 10 mM).

  • To aid dissolution, ultrasonic treatment may be necessary.[1]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Cell Proliferation Assay

  • Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase for the duration of the experiment.

  • Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.

  • Replace the existing media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired period (e.g., 144 hours for some MPM cell lines).[3]

  • Assess cell viability using a suitable method, such as a resazurin-based assay or cell counting.

  • Calculate the GI50 values from the dose-response curve.

Mandatory Visualizations

K975_Signaling_Pathway cluster_Hippo Hippo Pathway Off cluster_Nucleus Nucleus YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Complex Formation Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Transcription Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation K975 This compound K975->TEAD Covalent Inhibition

Caption: this compound mechanism of action in the Hippo signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Compound Verify Compound Handling - Fresh DMSO? - Proper Storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Consistent Cell Seeding? - Low DMSO %? Start->Check_Protocol Check_Cells Assess Cell Line - Mycoplasma? - Passage Number? Start->Check_Cells Resistance Investigate Resistance - NF2 Status? - MYC/MAPK Activation? Check_Compound->Resistance No Issues Found Outcome_Good Consistent Results Check_Compound->Outcome_Good Issue Resolved Check_Protocol->Resistance No Issues Found Check_Protocol->Outcome_Good Issue Resolved Check_Cells->Resistance No Issues Found Check_Cells->Outcome_Good Issue Resolved Outcome_Bad Inconsistency Persists Resistance->Outcome_Bad Resistance Confirmed

Caption: Troubleshooting workflow for inconsistent this compound results.

References

K-975 Technical Support Center: Optimizing Long-Term Treatment Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of the TEAD inhibitor, K-975, for long-term studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2] It functions by disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein 1 (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] this compound forms a covalent bond with a conserved cysteine residue (Cys359) located in the central palmitate-binding pocket of TEAD, which is critical for its activity.[1][3][5] By inhibiting the YAP/TAZ-TEAD complex, this compound suppresses the transcription of downstream target genes involved in cell proliferation and survival.[3][6]

K975_Mechanism_of_Action cluster_pathway Hippo Signaling Pathway cluster_drug This compound Intervention NF2 NF2 Mutation (or other upstream inactivation) Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) NF2->Hippo_Kinase_Cascade activates YAP_TAZ YAP / TAZ (Active) Hippo_Kinase_Cascade->YAP_TAZ phosphorylates & inhibits YAP_TAZ_p Phosphorylated YAP/TAZ (Inactive) YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex translocates to nucleus & binds TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Transcription (e.g., CTGF, IGFBP3) YAP_TEAD_Complex->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation K975 This compound K975->TEAD Covalently binds to Cys359 in lipid pocket Toxicity_Troubleshooting Start Toxicity Observed (e.g., >15% weight loss, poor health) Monitor Step 1: Implement Biomarker Monitoring - Measure urinary albumin/creatinine ratio - Conduct urinalysis for proteinuria Start->Monitor Assess Is severe nephrotoxicity confirmed? Monitor->Assess CyclicDosing Step 2: Implement Cyclic Dosing - Introduce a drug-free recovery period (e.g., 1 week on, 2 weeks off) - Monitor for recovery during off-period Assess->CyclicDosing Yes DoseReduction Step 3: Consider Dose Reduction - Reduce dose to a lower, previously tolerated level - Re-evaluate efficacy at the new dose Assess->DoseReduction No, but toxicity persists CyclicDosing->DoseReduction If toxicity is still not managed Stop Stop Treatment & Re-evaluate Protocol - Consider MTD was overestimated - Pathological examination of kidneys DoseReduction->Stop If toxicity persists and efficacy is lost Efficacy_Troubleshooting Start Suboptimal Efficacy or Tumor Relapse Observed ConfirmTarget Step 1: Confirm Target Engagement - Collect tumor tissue (if possible) - Analyze mRNA expression of TEAD target genes (e.g., CTGF, IGFBP3) Start->ConfirmTarget AssessEngagement Is TEAD signaling inhibited? ConfirmTarget->AssessEngagement CheckPK Investigate Pharmacokinetics (PK) - Check drug formulation and administration route - Measure plasma drug concentration AssessEngagement->CheckPK No Resistance Investigate Resistance Mechanisms - Analyze tumor for bypass pathways (e.g., MYC) - Sequence key genes in Hippo pathway AssessEngagement->Resistance Yes Combination Consider Combination Therapy - Combine this compound with agents from other pathways (e.g., CDK4/6 inhibitors) Resistance->Combination

References

impact of serum concentration on K-975 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing K-975 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the transcriptional enhanced associate domain (TEAD) family of transcription factors.[1][2][3][4] It functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][3] This binding is irreversible and disrupts the protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2][3][4] The inhibition of the YAP/TAZ-TEAD complex prevents the transcription of downstream target genes involved in cell proliferation and survival, leading to its anti-tumor effects.[1][3]

Q2: How does serum concentration in cell culture medium affect the activity of this compound?

A2: While specific studies on the direct impact of varying serum concentrations on this compound activity are not currently available, it is a critical parameter to consider in any cell-based assay. Serum contains various proteins and growth factors that can potentially influence the effective concentration and activity of a compound.[5][6][7]

  • Protein Binding: Small molecules can bind to serum proteins, primarily albumin, which can reduce the free concentration of the compound available to interact with the target cells. This may lead to an underestimation of the compound's potency (a higher IC50 value).

  • Growth Factors: Serum is a source of growth factors that can activate signaling pathways promoting cell proliferation.[7] In the context of this compound, which targets the pro-proliferative Hippo pathway, high concentrations of serum growth factors might partially counteract the inhibitory effect of this compound, potentially leading to a higher apparent IC50.

For consistent and reproducible results, it is recommended to use a standardized serum concentration across all experiments and to report this concentration in any publications. If you suspect serum interference, consider performing assays in reduced-serum or serum-free conditions, if your cell line can tolerate it.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions of this compound in a solvent such as DMSO can be stored at -80°C for up to one year and at -20°C for one month. To maintain the integrity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which cell lines has this compound shown significant activity?

A4: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in malignant pleural mesothelioma (MPM) cell lines with deficiencies in the NF2 gene.[1][3] It has also shown activity in other cell lines where the Hippo pathway is dysregulated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in IC50/GI50 values between experiments Inconsistent Serum Concentration: Different lots or concentrations of fetal bovine serum (FBS) can affect this compound activity.[5]Use a single, quality-controlled lot of FBS for a set of experiments. Standardize the serum concentration (e.g., 10%) in your cell culture medium. Consider testing this compound in reduced-serum media if your cells are amenable.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in proliferation rates and drug response.[5]Ensure a homogenous cell suspension before seeding. Use a consistent seeding density for all plates and experiments. Optimize seeding density to ensure cells are in the logarithmic growth phase during the assay.
Pipetting Errors: Inaccurate pipetting of this compound or cells can introduce significant errors.[5]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents.
This compound appears to have lower than expected activity Serum Protein Binding: As discussed in the FAQ, serum proteins can bind to this compound, reducing its effective concentration.Perform experiments in medium with a lower serum concentration (e.g., 2% or 5% FBS) to assess if potency increases. Ensure the final DMSO concentration is consistent and low (typically <0.5%).
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to TEAD inhibitors.[8]Confirm the activation of the Hippo-YAP/TAZ pathway in your cell line (e.g., by checking for nuclear YAP/TAZ). Consider using a sensitive positive control cell line.
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.Store this compound as recommended. Prepare fresh dilutions from a frozen stock for each experiment.
Cells are not growing properly or appear unhealthy Suboptimal Culture Conditions: Incorrect media, supplements, or incubator conditions (CO2, temperature, humidity) can affect cell health.[9][10]Ensure you are using the recommended medium and supplements for your specific cell line.[9] Verify incubator settings.
Mycoplasma Contamination: Mycoplasma can alter cell behavior and drug response.Regularly test your cell lines for mycoplasma contamination.
High DMSO Concentration: High concentrations of the solvent DMSO can be toxic to cells.Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.5%.

Data Presentation

Table 1: In Vitro Activity of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines

Cell LineNF2 StatusGI50 (nM)
NCI-H226Non-expressing30
MSTO-211HExpressing50
NCI-H2052Non-expressing180

Data extracted from a study where cell proliferation was assessed after 144 hours of incubation with this compound.[11] Note: The specific serum concentration used in these experiments was not detailed in the provided abstract.

Experimental Protocols

Cell Proliferation Assay (General Protocol)

This protocol provides a general framework for assessing the anti-proliferative activity of this compound. Specific parameters should be optimized for each cell line.

  • Cell Seeding:

    • Culture cells in the recommended medium supplemented with a consistent concentration of fetal bovine serum (e.g., 10% v/v).[3]

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 to 144 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as MTT, CellTiter-Glo®, or direct cell counting.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the GI50 or IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway of this compound Action

K975_Pathway cluster_Hippo Hippo Pathway (Inactive) cluster_Inhibition This compound Inhibition YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binds to Target Genes Target Genes TEAD->Target Genes Activates Transcription Nucleus Nucleus Proliferation Proliferation Target Genes->Proliferation This compound This compound TEAD_inhibited TEAD This compound->TEAD_inhibited Covalently Binds No Transcription Transcription Blocked TEAD_inhibited->No Transcription YAP/TAZ_d YAP/TAZ YAP/TAZ_d->TEAD_inhibited Binding Blocked

Caption: Mechanism of this compound inhibiting the YAP/TAZ-TEAD signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with this compound B->C D 4. Incubate for 72-144 hours C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Measure Absorbance/Luminescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic for Low this compound Activity

Troubleshooting_Logic Start Low this compound Activity Observed Check1 Is Serum Concentration Standardized? Start->Check1 Action1 Standardize Serum Lot and Concentration. Consider Reduced Serum Assay. Check1->Action1 No Check2 Is Cell Line Known to be Sensitive? Check1->Check2 Yes Action1->Check2 Action2 Verify Hippo Pathway Activation. Use a Positive Control Cell Line. Check2->Action2 No Check3 Was this compound Stored and Handled Correctly? Check2->Check3 Yes Action2->Check3 Action3 Use Freshly Prepared Dilutions from a Properly Stored Aliquot. Check3->Action3 No End Re-run Experiment Check3->End Yes Action3->End

Caption: A logical approach to troubleshooting unexpectedly low this compound activity.

References

lot-to-lot variability of K-975 and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the K-975 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential challenges, with a focus on mitigating the impact of potential lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism of action is the covalent binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[1][3] This binding prevents the auto-palmitoylation of TEAD, which is crucial for its stable interaction with the transcriptional co-activators YAP1 and TAZ.[3][4] By disrupting the YAP/TAZ-TEAD protein-protein interaction, this compound inhibits the transcription of downstream target genes involved in cell proliferation and survival.[3][5]

Q2: What are the key downstream effects of this compound treatment?

A2: Treatment with this compound leads to the downregulation of YAP/TAZ-TEAD target genes such as Connective Tissue Growth Factor (CTGF), Cysteine-Rich Angiogenic Inducer 61 (CYR61), and Ankyrin Repeat Domain 1 (ANKRD1).[6] Conversely, it can increase the expression of genes like F-Box Protein 32 (FBXO32).[3] In sensitive cell lines, these changes in gene expression result in the inhibition of cell proliferation and can induce G1 cell cycle arrest.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO and ethanol.[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the powder is stable for up to 3 years at -20°C, while stock solutions in DMSO can be stored for up to 1 year at -80°C.[2] For in vivo studies, this compound can be formulated as a suspension in 0.5% methylcellulose (B11928114) or in a solution containing DMSO, PEG300, Tween 80, and saline.[1][2][6]

Q4: Are there known resistance mechanisms to this compound?

A4: While this compound is a potent inhibitor, resistance can emerge. One identified mechanism of resistance to TEAD inhibitors involves the hyperactivation of the MAPK pathway, which can reinstate the expression of a subset of YAP/TAZ target genes.[4] Therefore, combining this compound with MEK inhibitors has been shown to synergistically block the proliferation of cancer cell lines.[4]

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent results between experiments, especially when using a new lot of a compound, can be a significant challenge. While there are no widespread reports of lot-to-lot variability for this compound, the following guide provides a systematic approach to troubleshooting and ensuring the reliability of your experimental outcomes.

Issue 1: Reduced or No Observed Activity of this compound

If you observe a weaker-than-expected or complete lack of effect with a new lot of this compound, consider the following steps:

Potential Cause & Troubleshooting Steps

  • Compound Integrity and Purity:

    • Review the Certificate of Analysis (CoA): Carefully examine the CoA for the new lot. Compare the purity (typically determined by HPLC) and identity (confirmed by NMR or MS) with previous lots if available. While minor variations in purity are expected, a significant decrease could impact the effective concentration.

    • Perform an Internal Quality Control (QC) Check: If possible, perform an independent analysis of the compound's identity and purity. This could involve techniques like LC-MS to confirm the molecular weight.

  • Stock Solution Preparation and Storage:

    • Use Fresh, High-Quality DMSO: DMSO is hygroscopic, and water absorption can reduce the solubility and stability of compounds. Use fresh, anhydrous DMSO to prepare your stock solution.

    • Ensure Complete Solubilization: Vortex the solution thoroughly to ensure the compound is fully dissolved before making further dilutions.

    • Proper Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Experimental System Variability:

    • Cell Line Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For example, use a previously validated lot of this compound as a positive control or another well-characterized TEAD inhibitor.

    • Assay Conditions: Verify all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

Issue 2: Increased Off-Target Effects or Cellular Toxicity

If you observe unexpected cellular toxicity or other off-target effects with a new lot of this compound, consider these possibilities:

Potential Cause & Troubleshooting Steps

  • Presence of Impurities:

    • Re-examine the Certificate of Analysis (CoA): Look for any uncharacterized peaks in the HPLC trace or other indications of impurities. Even small amounts of certain impurities can have significant biological effects.

    • Compare with Previous Lots: If you have access to a previous lot that did not show these effects, a direct comparison of the CoAs may reveal differences in the impurity profile.

  • Incorrect Concentration:

    • Verify Stock Solution Concentration: An error in weighing the compound or in the dilution series can lead to a much higher final concentration than intended. Re-calculate and, if necessary, re-prepare your dilutions.

  • Solvent Toxicity:

    • Include a Vehicle-Only Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will help you distinguish between the effects of the compound and the solvent.

Data Presentation

Table 1: Quality Control Parameters for this compound

ParameterTypical SpecificationMethod of AnalysisImportance for Experimental Consistency
Purity ≥98%High-Performance Liquid Chromatography (HPLC)Ensures the active compound is the predominant species and minimizes the influence of impurities.
Identity Conforms to structureNuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)Confirms that the correct molecule has been synthesized.
Appearance White to off-white solidVisual InspectionA significant change in color or form could indicate degradation or contamination.
Solubility Soluble in DMSO and EthanolVisual InspectionIncomplete solubility will lead to an inaccurate effective concentration in your experiments.

Experimental Protocols

Cell Proliferation Assay (MTT/MTS or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72-144 hours).[3]

  • Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

TEAD Reporter Assay (e.g., CTGF-Luciferase)
  • Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After allowing the cells to recover from transfection, treat them with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate for a sufficient period for changes in transcription to occur (e.g., 24 hours).[3]

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the TEAD-responsive (firefly) luciferase activity to the control (Renilla) luciferase activity. Compare the activity in this compound-treated cells to the vehicle-treated cells.

Visualizations

K975_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (Inactive) cluster_Nucleus Nucleus LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription YAP_TAZ_n->TEAD binds K975 This compound K975->TEAD covalently binds & inhibits palmitoylation

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_CoA Review Certificate of Analysis (CoA) - Purity - Identity Start->Check_CoA Prep_Storage Verify Stock Preparation & Storage - Fresh DMSO - Complete Solubilization - Proper Aliquoting Check_CoA->Prep_Storage Experimental_Controls Assess Experimental System - Cell Health & Passage - Positive/Negative Controls - Assay Parameters Prep_Storage->Experimental_Controls Decision Issue Resolved? Experimental_Controls->Decision Contact_Supplier Contact Supplier for Support Decision->Contact_Supplier No End Consistent Results Decision->End Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Validation & Comparative

K-975 vs. VT104: A Comparative Guide to TEAD Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Hippo signaling pathway and its downstream effectors, the TEA Domain (TEAD) transcription factors, have emerged as critical targets. The aberrant activation of the YAP/TAZ-TEAD transcriptional complex is a known driver in various malignancies, including malignant pleural mesothelioma. This has spurred the development of small molecule inhibitors aimed at disrupting this interaction. Among these, K-975 and VT104 have garnered significant attention. This guide provides a detailed comparison of these two potent TEAD inhibitors, supported by experimental data to aid researchers in their selection and application.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Axis

Both this compound and VT104 function as inhibitors of TEAD, ultimately disrupting the protein-protein interaction between TEAD and its co-activators YAP and TAZ.[1][2][3][4] This inhibition prevents the transcription of genes responsible for cell proliferation and survival.

This compound is a potent, selective, and orally active pan-TEAD inhibitor.[2][5] It acts by covalently binding to a conserved cysteine residue (Cys359) located in the palmitate-binding pocket of TEAD proteins.[2][5] This covalent modification inhibits the auto-palmitoylation of TEAD, a crucial step for its interaction with YAP/TAZ.[2]

VT104 is also a potent and orally active pan-TEAD inhibitor that prevents the palmitoylation of endogenous TEAD1 and TEAD3 proteins.[3][4] By binding to the central lipid pocket of TEAD, VT104 effectively blocks the YAP/TAZ-TEAD interaction and subsequent gene transcription.[6]

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro activities of this compound and VT104 in various cancer cell lines.

Parameter This compound VT104 Cell Line Reference
Cell Proliferation Inhibition (GI50) 20 nMNot explicitly stated in a comparative contextNCI-H226 (Mesothelioma)[7]
YAP/TAZ-TEAD PPI Inhibition Effective at 10-10000 nMDemonstratedNCI-H226 (Mesothelioma)[5]
CTGF Reporter Assay Inhibition Strong inhibition (max ~70%)Not explicitly stated in a comparative contextNCI-H661/CTGF-Luc[5]
Effect on TEAD Target Gene Expression Decreased CTGF, IGFBP3, NPPB mRNANot explicitly stated in a comparative contextNCI-H226 (Mesothelioma)[5]

In Vivo Anti-Tumor Activity

Both this compound and VT104 have demonstrated significant anti-tumor efficacy in preclinical xenograft models.

Parameter This compound VT104 Animal Model Reference
Dosage 10-300 mg/kg, p.o., twice daily0.3-3 mg/kg, p.o., once dailyNCI-H226 Xenograft (Mesothelioma)[2][3]
Tumor Growth Inhibition Strong anti-tumor effectDose-dependent tumor growth blockageNCI-H226 Xenograft (Mesothelioma)[2][3]
Effect on TEAD Target Genes Decreased CTGF, IGFBP3, NPPB expressionMore potent reduction in TEAD target RNA expression compared to this compound at a lower CmaxNCI-H226 Xenograft (Mesothelioma)[5][8]

A comparative study in the NCI-H226 xenograft model indicated that while both compounds are effective, IAG933 (another TEAD inhibitor) appeared more potent in reducing TEAD target RNA expression compared to VT104 and this compound after three daily oral doses.[8] VT104, with its longer half-life, showed a more sustained pharmacodynamic response.[8]

Experimental Protocols

Cell Proliferation Assay (for this compound)
  • Cell Seeding: Malignant pleural mesothelioma (MPM) cell lines are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM) for 144 hours.

  • Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.

Halo-tag Pull-down Assay (for this compound)
  • Cell Transfection: NCI-H226 cells are transfected with plasmids expressing Halo-tagged YAP or TAZ.

  • Compound Treatment: Transfected cells are treated with this compound (e.g., 10 nM to 10,000 nM) for 24 hours.

  • Cell Lysis and Pull-down: Cells are lysed, and the Halo-tagged protein complexes are pulled down using HaloLink resin.

  • Western Blotting: The pulled-down samples are analyzed by Western blotting using antibodies against endogenous TEAD1 and TEAD4 to assess the protein-protein interaction.

In Vivo Xenograft Model (General Protocol)
  • Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into groups and treated with vehicle control, this compound, or VT104 at specified doses and schedules (e.g., oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the expression of TEAD target genes by RT-qPCR.

Signaling Pathways and Experimental Workflows

TEAD_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway (OFF) cluster_Nucleus Nucleus cluster_Inhibitors TEAD Inhibitors Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 Inhibit LATS1/2 LATS1/2 MST1/2->LATS1/2 Inhibit YAP/TAZ\n(Phosphorylation) YAP/TAZ (Phosphorylation) LATS1/2->YAP/TAZ\n(Phosphorylation) Inhibit YAP/TAZ_n YAP/TAZ YAP/TAZ\n(Phosphorylation)->YAP/TAZ_n Translocation TEAD TEAD Transcriptional Complex YAP/TAZ-TEAD Complex Target Genes Target Gene Expression (CTGF, CYR61) Cell Proliferation Cell Proliferation & Survival This compound This compound This compound->TEAD Inhibit Palmitoylation VT104 VT104 VT104->TEAD Inhibit Palmitoylation

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell Culture Cancer Cell Lines Compound Treatment Treat with this compound or VT104 Proliferation Assay Cell Proliferation Assay (e.g., CellTiter-Glo) PPI Assay Protein-Protein Interaction Assay (e.g., Halo-tag Pull-down) Gene Expression Gene Expression Analysis (e.g., RT-qPCR) PD Analysis Pharmacodynamic Analysis Gene Expression->PD Analysis Correlate Xenograft Model Establish Xenograft Model Drug Administration Administer this compound or VT104 Tumor Measurement Monitor Tumor Growth

Conclusion

Both this compound and VT104 are potent, orally bioavailable pan-TEAD inhibitors that have demonstrated significant anti-tumor activity in preclinical models of cancers with Hippo pathway alterations. This compound has been well-characterized as a covalent inhibitor, and a substantial amount of public data is available on its in vitro and in vivo effects. VT104 has shown excellent pharmacokinetic properties and potent in vivo efficacy, potentially at lower doses than this compound.

The choice between these inhibitors may depend on the specific research question, the cancer model being studied, and the desired dosing regimen. For researchers investigating the covalent inhibition of TEAD, this compound provides a well-documented tool. For studies requiring a long half-life and sustained target engagement, VT104 presents a strong alternative. Further head-to-head comparative studies will be invaluable in delineating the subtle differences in their biological activities and clinical potential.

References

A Head-to-Head Comparison of K-975 and Verteporfin in Targeting the Hippo-YAP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two inhibitors of the Hippo-YAP signaling pathway: K-975, a novel and selective TEAD inhibitor, and verteporfin, a repurposed drug also known to disrupt YAP/TAZ-TEAD activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this critical oncogenic pathway.

Executive Summary

This compound and verteporfin both demonstrate inhibitory effects on the Hippo-YAP pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer. However, they differ significantly in their mechanism of action, specificity, and preclinical efficacy. This compound is a potent, orally active, and direct covalent inhibitor of TEAD, the downstream transcriptional effector of YAP and TAZ. In contrast, verteporfin, a drug originally developed for photodynamic therapy, inhibits YAP/TAZ-TEAD interaction through an indirect mechanism that is not fully elucidated but is thought to involve promoting the cytoplasmic sequestration of YAP. Preclinical data, particularly in malignant pleural mesothelioma (MPM), suggests a more potent and specific anti-tumor effect for this compound.

Mechanism of Action

This compound: A Direct Covalent TEAD Inhibitor

This compound is a first-in-class small molecule that directly targets the TEA domain (TEAD) family of transcription factors. It forms a covalent bond with a conserved cysteine residue located in the palmitate-binding pocket of TEAD proteins. This covalent modification prevents the binding of the transcriptional co-activators YAP and TAZ to TEAD, thereby blocking the transcription of their target genes, which are involved in cell proliferation, survival, and migration.

dot

K975_Mechanism cluster_Hippo_Off Hippo Pathway OFF (e.g., NF2-deficient MPM) cluster_K975_Action This compound Intervention YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Interaction Target Gene\nTranscription Target Gene Transcription TEAD->Target Gene\nTranscription Activates Nucleus Nucleus Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene\nTranscription->Cell Proliferation\n& Survival K975 This compound TEAD_inhibited TEAD (Inhibited) K975->TEAD_inhibited Covalently Binds TEAD_inhibited->Target Gene\nTranscription Inhibits YAP_TAZ_no_interaction YAP/TAZ YAP_TAZ_no_interaction->TEAD_inhibited Interaction Blocked

Caption: this compound mechanism of action.

Verteporfin: An Indirect Inhibitor of YAP/TAZ-TEAD Interaction

Verteporfin's primary clinical use is as a photosensitizer in photodynamic therapy (PDT) for age-related macular degeneration. Independent of its photosensitizing properties, verteporfin has been identified as an inhibitor of the YAP/TAZ-TEAD interaction. Its mechanism is understood to be indirect. Evidence suggests that verteporfin may promote the sequestration of YAP in the cytoplasm by up-regulating the 14-3-3σ protein, which binds to and retains phosphorylated YAP in the cytoplasm, preventing its nuclear translocation and interaction with TEAD.[1]

dot

Verteporfin_Mechanism cluster_YAP_Translocation YAP Nuclear Translocation cluster_Verteporfin_Action Verteporfin Intervention YAP_cyto YAP (Cytoplasm) YAP_nuc YAP (Nucleus) YAP_cyto->YAP_nuc Translocates TEAD_nuc TEAD (Nucleus) YAP_nuc->TEAD_nuc Binds Verteporfin Verteporfin 14-3-3s 14-3-3σ Verteporfin->14-3-3s Upregulates YAP_sequestered YAP (Sequestered in Cytoplasm) 14-3-3s->YAP_sequestered Binds & Sequesters YAP_sequestered->YAP_nuc Translocation Blocked

Caption: Verteporfin's indirect mechanism of YAP inhibition.

Comparative Efficacy Data

A direct comparison of this compound and verteporfin has been performed in malignant pleural mesothelioma (MPM) cell lines, a cancer type often characterized by Hippo pathway dysregulation.

In Vitro Efficacy in MPM Cell Lines
Cell LineCompoundIC50 (µM)Reference
NCI-H2052This compound~0.1 - 1[2]
MSTO-211HThis compound~0.1 - 1[2]
NCI-H2052Verteporfin>10[2]
MSTO-211HVerteporfin>10[2]

Table 1: In vitro growth inhibition of MPM cell lines.

As shown in Table 1, this compound demonstrated potent inhibition of cell proliferation in both NCI-H2052 and MSTO-211H mesothelioma cell lines, with IC50 values in the sub-micromolar range.[2] In contrast, verteporfin showed no significant effect on the proliferation of these cell lines at concentrations up to 10 µM.[2]

In Vivo Efficacy in MPM Xenograft Models

This compound has demonstrated significant anti-tumor activity in in vivo models of MPM. Oral administration of this compound led to tumor growth inhibition and a significant survival benefit in mice bearing MPM xenografts.

While verteporfin has shown anti-cancer efficacy in some preclinical models, such as glioblastoma, its in vivo efficacy has been inconsistent in other models like melanoma.[3] There is limited publicly available data on the in vivo efficacy of verteporfin as a single agent (without photodynamic therapy) in MPM xenograft models.

Experimental Protocols

This compound In Vitro Cell Proliferation Assay
  • Cell Lines: NCI-H2052 and MSTO-211H (human malignant pleural mesothelioma).

  • Methodology: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with a range of concentrations of this compound or vehicle control. Cell viability is assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

K975_InVitro_Workflow A Seed MPM cells in 96-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 72h C->D E Assess cell viability (e.g., CellTiter-Glo®) D->E F Calculate IC50 values E->F

Caption: Verteporfin in vitro proliferation assay workflow.

Discussion and Conclusion

The available preclinical data strongly suggests that this compound is a more potent and specific inhibitor of the Hippo-YAP pathway compared to verteporfin, at least in the context of malignant pleural mesothelioma. The direct and covalent mechanism of action of this compound likely contributes to its superior potency. In contrast, the indirect mechanism of verteporfin may be less efficient and potentially more susceptible to cellular resistance mechanisms.

While verteporfin's ability to inhibit YAP/TAZ-TEAD activity is of scientific interest and may hold therapeutic potential in certain contexts, its efficacy appears to be cell-type dependent and less robust than that of this compound. The lack of significant in vitro activity of verteporfin in MPM cell lines at concentrations where this compound is highly effective underscores this difference.

For researchers and drug developers focused on targeting the TEAD-YAP interface, this compound represents a promising lead compound with a clear mechanism of action and compelling preclinical anti-tumor activity. Further investigation into the clinical translation of this compound and other direct TEAD inhibitors is warranted.

References

K-975: A Comparative Analysis of its Selectivity for TEAD Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of K-975, a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors. The information presented herein is based on publicly available experimental data.

Introduction to this compound

This compound is a novel, orally active small molecule that potently inhibits the transcriptional activity of TEAD proteins.[1][2] In the Hippo signaling pathway, the transcriptional co-activators YAP and TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and organ growth. Dysregulation of this pathway is implicated in various cancers. This compound covalently binds to a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the YAP/TAZ-TEAD interaction and suppressing downstream gene expression.[1][3]

Selectivity Profile of this compound

Currently, a comprehensive selectivity profile of this compound against a broad panel of diverse transcription factors is not publicly available. The primary evidence for its selectivity comes from a counter-screen experiment comparing its activity on a TEAD-driven reporter to a reporter driven by an unrelated transcription factor, NRF2.[1][2]

Quantitative Data Summary

The following table summarizes the known selectivity of this compound based on reporter gene assays.

Target PathwayReporter GeneCell LineThis compound ActivityReference
TEAD CTGF-LuciferaseNCI-H661Inhibitory [1][2]
NRF2 NRF2-LuciferaseNCI-H661No Inhibition [1][2]

This data demonstrates that this compound is selective for the TEAD signaling pathway over the NRF2 pathway. Further studies are required to establish a broader selectivity profile against other transcription factor families such as STAT, NF-κB, p53, and nuclear receptors.

Signaling Pathway and Mechanism of Action

This compound acts as a pan-TEAD inhibitor, meaning it is expected to inhibit all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). Its mechanism of action provides a basis for its specificity.

Hippo_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 LATS1/2 LATS1/2 NF2->LATS1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_P p-YAP/TAZ YAP/TAZ->YAP/TAZ_P inactivation & degradation YAP/TAZ_N YAP/TAZ YAP/TAZ->YAP/TAZ_N translocation TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF) TEAD->Target_Genes activates YAP/TAZ_N->TEAD binds K975 This compound K975->TEAD inhibits binding

Hippo Signaling Pathway and this compound Inhibition.

Experimental Protocols

The selectivity of this compound was determined using a luciferase reporter gene assay. The following is a detailed methodology for this key experiment.

Luciferase Reporter Gene Assay for Selectivity Profiling

Objective: To assess the inhibitory activity of this compound on TEAD-mediated transcription versus NRF2-mediated transcription.

Cell Lines and Reagents:

  • NCI-H661 human non-small cell lung cancer cell line.

  • CTGF-luciferase reporter plasmid (for TEAD activity).

  • NRF2-luciferase reporter plasmid (for NRF2 activity, as a counter-screen).

  • Hygromycin for stable cell line selection.

  • This compound compound.

  • Luciferase assay reagent (e.g., Steady-Glo®).

Experimental Workflow:

Reporter_Assay_Workflow cluster_prep Cell Line Preparation cluster_experiment Experiment cluster_readout Data Acquisition Transfection Transfect NCI-H661 cells with CTGF-Luc or NRF2-Luc plasmid Selection Select stable clones using Hygromycin Transfection->Selection Seeding Seed stable reporter cells in 96-well plates Selection->Seeding Treatment Add varying concentrations of this compound Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Add Luciferase assay reagent Incubation->Lysis Measurement Measure luminescence Lysis->Measurement

References

A Head-to-Head Comparison: K-975 versus siRNA Knockdown for YAP/TAZ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a key area of interest in cancer research.[1][2] Its downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), are transcriptional co-activators that, when hyperactivated, drive oncogenic gene expression programs.[1][2] Consequently, inhibiting the YAP/TAZ signaling axis is a promising therapeutic strategy.

This guide provides an objective comparison of two primary methods for inhibiting YAP/TAZ signaling: the small molecule inhibitor K-975 and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for researchers in the field.

Mechanism of Action: Two distinct approaches to silence YAP/TAZ

This compound: A Covalent TEAD Inhibitor

This compound is a potent and selective small molecule inhibitor that targets the TEA domain (TEAD) family of transcription factors (TEAD1-4).[3][4] YAP and TAZ lack DNA-binding domains and rely on TEAD proteins to regulate gene expression. This compound functions by covalently binding to a highly conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[3][4][5] This binding event prevents the protein-protein interaction (PPI) between YAP/TAZ and TEAD, thereby blocking the transcription of their downstream target genes.[3][4]

siRNA Knockdown: Targeting the Source

Small interfering RNA (siRNA) offers a genetic approach to silence YAP and TAZ. This method involves introducing short, double-stranded RNA molecules into cells that are complementary to the messenger RNA (mRNA) of the target gene (YAP1 and/or WWTR1, the gene encoding TAZ).[6] Upon entering the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA. This degradation of mRNA prevents protein synthesis, leading to a significant reduction in the total cellular levels of YAP and/or TAZ protein.[6]

Visualizing the Mechanisms and Workflows

To better illustrate these concepts, the following diagrams were generated using Graphviz.

YAP_TAZ_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ (phosphorylated) LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_active YAP/TAZ (active) Degradation Degradation YAP/TAZ->Degradation TEAD TEAD YAP/TAZ_active->TEAD binds Target_Genes Oncogenic Gene Expression (CTGF, CYR61, etc.) TEAD->Target_Genes transcribes Hippo OFF Hippo OFF Hippo OFF->YAP/TAZ_active leads to dephosphorylation

Caption: The core Hippo signaling pathway leading to YAP/TAZ activation.

Inhibition_Mechanisms cluster_siRNA siRNA Knockdown cluster_K975 This compound Inhibition YAP/TAZ_mRNA YAP/TAZ mRNA YAP/TAZ_Protein YAP/TAZ Protein YAP/TAZ_mRNA->YAP/TAZ_Protein translation siRNA siRNA siRNA->YAP/TAZ_mRNA degradation YAP/TAZ_active YAP/TAZ TEAD TEAD YAP/TAZ_active->TEAD Target_Genes Target Gene Transcription TEAD->Target_Genes K975 This compound K975->TEAD covalent binding

Caption: this compound blocks the YAP/TAZ-TEAD interaction, while siRNA degrades YAP/TAZ mRNA.

Experimental_Workflow Start Cancer Cell Line Treatment Treatment Start->Treatment K975 This compound Treatment->K975 siRNA siRNA (YAP/TAZ) Treatment->siRNA Control Vehicle/Control siRNA Treatment->Control Incubation Incubation (24-72h) K975->Incubation siRNA->Incubation Control->Incubation Analysis Analysis Incubation->Analysis qPCR qPCR (Target Gene mRNA) Analysis->qPCR WesternBlot Western Blot (Protein Levels) Analysis->WesternBlot Proliferation Proliferation Assay (Cell Growth) Analysis->Proliferation CoIP Co-IP (YAP-TEAD Interaction) Analysis->CoIP Results Compare Results qPCR->Results WesternBlot->Results Proliferation->Results CoIP->Results

Caption: A typical experimental workflow for comparing this compound and siRNA knockdown.

Data Presentation: A Quantitative Comparison

The following tables summarize the key characteristics and experimental data for this compound and siRNA-mediated knockdown of YAP/TAZ.

Table 1: Comparison of this compound and siRNA Knockdown of YAP/TAZ

FeatureThis compoundsiRNA Knockdown of YAP/TAZ
Target TEAD1, TEAD2, TEAD3, TEAD4 transcription factors.[7]YAP1 and/or WWTR1 (TAZ) mRNA.[6]
Mechanism Covalently binds to the TEAD palmitate-binding pocket, inhibiting YAP/TAZ-TEAD protein-protein interaction.[3][4]Mediates sequence-specific degradation of target mRNA, preventing protein translation.[6]
Specificity Pan-TEAD inhibitor.[3] High selectivity for TEAD over other proteins.High sequence specificity for target mRNA. Off-target effects are possible but can be mitigated with controls.
Effect Inhibition of transcription of YAP/TAZ-TEAD target genes.[3]Reduction of total YAP and/or TAZ protein levels.[6]
Reversibility Potentially reversible, but covalent binding suggests a longer duration of action than non-covalent inhibitors.Reversible; effect diminishes as cells divide and siRNA is diluted/degraded.
Delivery Orally active small molecule, easily administered to cells in culture and in vivo.[4]Requires transfection reagents (e.g., lipofectamine) for in vitro delivery.[6][8] In vivo delivery is more complex.
Onset of Action Rapid, dependent on cell permeability and binding kinetics.Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).[8]

Table 2: Summary of Experimental Data

ParameterThis compoundsiRNA Knockdown of YAP/TAZ
Target Engagement Inhibits YAP-TEAD and TAZ-TEAD PPI in NCI-H226 cells.[5][9]Specific knockdown of corresponding YAP1 or WWTR1 gene expression.[3] Concurrent knockdown of YAP and TAZ is often required for strong effects.[6][10]
Target Gene Expression Decreases mRNA expression of target genes CTGF, IGFBP3, and NPPB in NCI-H226 cells.[3][4]Downregulates YAP/TAZ target genes such as ANKRD1, CTGF, and CYR61.[10]
Cell Proliferation Inhibits proliferation of NF2-deficient mesothelioma cell lines (e.g., NCI-H226 GI50 of ~20 nmol/L).[5][9]Combined knockdown of YAP and TAZ inhibits the proliferation of HNSCC cells.[10]
In Vivo Efficacy Suppresses tumor growth in mesothelioma xenograft models.[3][11]shRNA-mediated knockdown of YAP reduces tumor growth and metastasis in gastric cancer mouse models.[12]
Noted Similarity This compound induces a gene expression profile similar to that of YAP1 siRNA and TEADs siRNA in NCI-H226 cells.[3]-

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. This compound Treatment Protocol

  • Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).[4]

  • Treatment: Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate cells for the desired period (e.g., 24 hours for gene expression analysis, up to 144 hours for proliferation assays).[3][4]

  • Analysis: Harvest cells for downstream analysis such as qPCR, Western blotting, or proliferation assays.

2. siRNA Transfection Protocol

  • Cell Seeding: Plate cells so they reach 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute YAP and/or TAZ siRNA and a non-targeting control siRNA in an appropriate serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before analysis to allow for mRNA and protein knockdown.[8] The medium can be changed after 4-6 hours if toxicity is a concern.[8]

  • Analysis: Verify knockdown efficiency by qPCR and/or Western blot and proceed with functional assays.

3. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

4. Western Blotting for Protein Level Analysis

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against YAP, TAZ, or loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a sample buffer and boiling.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting partner (e.g., blot for TEAD if YAP was immunoprecipitated). A reduced signal in this compound treated samples indicates disruption of the interaction.[5]

References

K-975 vs. IK-930: A Comparative Analysis of Two Potent TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development of various cancers. At the heart of this pathway, the TEA Domain (TEAD) family of transcription factors act as the final downstream effectors, mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. The development of small molecule inhibitors targeting the YAP/TAZ-TEAD interaction has therefore become a promising therapeutic strategy. This guide provides a comprehensive comparative analysis of two such inhibitors, K-975 and IK-930, focusing on their mechanism of action, performance in preclinical models, and available experimental data.

At a Glance: Key Properties of this compound and IK-930

FeatureThis compoundIK-930
Target Pan-TEAD inhibitorPredominantly TEAD1 inhibitor
Binding Mechanism CovalentNon-covalent (reversible)
Binding Site Cysteine in the palmitate-binding pocketPalmitate-binding pocket
Key Indication (Preclinical) Malignant Pleural Mesothelioma (MPM)Solid tumors with Hippo pathway alterations
Development Status PreclinicalPhase 1 clinical trial (discontinued)

Mechanism of Action: Two Approaches to Inhibit TEAD

Both this compound and IK-930 function by disrupting the interaction between TEAD and its co-activators, YAP and TAZ, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes. However, they achieve this through distinct binding mechanisms.

This compound is a potent and selective covalent inhibitor of TEAD transcription factors.[1][2] X-ray crystallography studies have revealed that this compound forms a covalent bond with a conserved cysteine residue (Cys359 in TEAD1) located within the central palmitate-binding pocket of TEAD.[1][3] This irreversible binding prevents the post-translational palmitoylation of TEAD, a critical step for its interaction with YAP and TAZ.[1][4] By occupying this pocket, this compound effectively blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1]

IK-930 is a selective, small-molecule inhibitor of TEAD that also targets the palmitate-binding pocket, thereby preventing TEAD-dependent transcription.[5] Unlike this compound, IK-930 is described as a reversible inhibitor.[6] While it also prevents palmitate binding, its non-covalent interaction allows for a different pharmacological profile. Some reports suggest that IK-930 is a TEAD1-specific inhibitor.[6][7]

The following diagram illustrates the Hippo signaling pathway and the points of intervention for this compound and IK-930.

cluster_0 Upstream Signals cluster_1 Hippo Kinase Cascade cluster_2 Cytoplasmic Regulation cluster_3 Nuclear Transcription Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress Soluble Factors Soluble Factors MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation, Survival, Migration Gene_Expression->Proliferation K975_IK930 This compound / IK-930 K975_IK930->TEAD inhibit Upstream Signals Upstream Signals Upstream Signals->MST1_2

Caption: The Hippo Signaling Pathway and TEAD Inhibition.

Performance and Efficacy: A Head-to-Head Look

Direct comparative studies of this compound and IK-930 under identical experimental conditions are limited. However, by compiling data from various preclinical studies, a comparative overview can be constructed.

In Vitro Potency

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for both compounds in different assays.

CompoundAssayCell Line / TargetIC50 / EC50Reference
This compound Cell Proliferation (GI50)NCI-H226 (MPM)~20 nM[4]
TEAD-Luciferase ReporterNCI-H2030 (NSCLC)10-20 nM[8]
TEAD-Luciferase ReporterHOP 62 (NSCLC)10-20 nM[8]
TEAD Luciferase ReporterNCI-H22611 nM[9]
IK-930 TEAD Reporter-25 nM (EC50)[2]
Cell ProliferationNF2 mutant mesothelioma21 nM (IC50)[2]
TEAD Inhibition-<0.1 µM (EC50)[10]

These data suggest that both this compound and IK-930 exhibit potent, nanomolar-range inhibition of TEAD-dependent signaling and cell proliferation in sensitive cancer cell lines.

In Vivo Anti-Tumor Activity

Both inhibitors have demonstrated significant anti-tumor efficacy in xenograft models of human cancers.

This compound has shown strong anti-tumor effects in malignant pleural mesothelioma (MPM) xenograft models. In a study using NCI-H226 (NF2-deficient) and MSTO-211H (LATS1-mutant) MPM cell lines, oral administration of this compound twice daily for 14 days resulted in significant tumor growth inhibition.[3][11]

IK-930 has also demonstrated anti-tumor activity in mesothelioma tumor models with dysregulated Hippo pathway signaling, including MSTO-211H and NCI-H226 xenografts.[2] Daily oral administration of IK-930 resulted in antitumor activity in these Hippo-dysregulated models.[5]

The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of TEAD inhibitors in xenograft models.

cluster_0 Cell Culture & Preparation cluster_1 Xenograft Implantation cluster_2 Tumor Growth & Treatment cluster_3 Data Collection & Analysis Cell_Culture Cancer Cell Line (e.g., NCI-H226) Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Injection into Immunocompromised Mice Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound, IK-930, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Size, Survival, or Biomarker Analysis Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

K-975: A Pan-TEAD Inhibitor with Broad Cross-Reactivity Across Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in oncology and drug development, understanding the isoform selectivity of a targeted inhibitor is paramount. This guide provides a comparative analysis of K-975, a potent covalent inhibitor of the TEA Domain (TEAD) family of transcription factors, focusing on its cross-reactivity with the four mammalian TEAD isoforms: TEAD1, TEAD2, TEAD3, and TEAD4.

This compound has emerged as a critical tool for interrogating the Hippo signaling pathway, a key regulator of organ size and tumorigenesis. The transcriptional output of this pathway is mediated by the interaction of the co-activators YAP and TAZ with TEAD transcription factors.[1] Hyperactivation of the Hippo pathway, leading to enhanced YAP/TAZ-TEAD activity, is a known driver in various cancers, making TEAD an attractive therapeutic target.[2]

This compound is characterized as a pan-TEAD inhibitor, signifying its ability to engage with multiple TEAD isoforms.[2][3] This broad activity is attributed to its mechanism of action: this compound forms a covalent bond with a highly conserved cysteine residue located within the palmitate-binding pocket of the TEAD proteins.[1][2] This covalent modification allosterically disrupts the protein-protein interaction between TEAD and YAP/TAZ, thereby inhibiting downstream gene transcription and exerting its anti-tumor effects.[2][4]

Comparative Activity of this compound Against TEAD Isoforms

Cellular Assays:

Cell-based assays demonstrate that this compound effectively inhibits the transcriptional activity of all four TEAD isoforms. In a TEAD-responsive luciferase reporter assay using HEK293T cells, this compound demonstrated a significant reduction in luciferase activity for TEAD1, TEAD2, TEAD3, and TEAD4. This indicates that this compound can effectively suppress the transcriptional function of all isoforms within a cellular context.

Biochemical and Protein Interaction Assays:

Biochemical and co-immunoprecipitation experiments further corroborate the cross-reactivity of this compound. Studies have explicitly shown that this compound inhibits the protein-protein interaction (PPI) between YAP or TAZ and both TEAD1 and TEAD4.[2] Given the high degree of conservation in the drug-binding pocket across all TEAD family members, it is strongly suggested that this compound exerts a similar inhibitory effect on TEAD2 and TEAD3.[2]

Assay TypeTEAD IsoformThis compound ActivityReference
Cell-Based Reporter Assay TEAD1, TEAD2, TEAD3, TEAD4Inhibition of TEAD-mediated transcription
Co-immunoprecipitation TEAD1, TEAD4Disruption of YAP/TAZ-TEAD interaction[2]
Cell Proliferation Assay N/A (in NCI-H226 cells)GI50 of ~20 nmol/L[1]
TEAD-Luciferase Reporter Assay N/A (in NCI-H2030 and HOP 62 cells)IC50 of 10–20 nM[5]

Note: The GI50 and reporter assay IC50 values reflect the potency of this compound in a cellular environment, which is a composite effect of inhibiting all expressed TEAD isoforms.

The Hippo Signaling Pathway and this compound's Mechanism of Action

The Hippo pathway is a complex signaling cascade that ultimately controls the localization and activity of the transcriptional co-activators YAP and TAZ. In its "off" state (e.g., due to mutations in upstream components like NF2), YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. This compound intervenes at this critical juncture.

Hippo_Pathway cluster_upstream Upstream Hippo Signaling cluster_nucleus Nucleus NF2 NF2 MST1/2 MST1/2 NF2->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates YAP/TAZ_p p-YAP/TAZ TEAD TEAD (1-4) YAP/TAZ->TEAD binds Gene_Transcription Target Gene Transcription TEAD->Gene_Transcription promotes K975 This compound K975->TEAD covalently binds & inhibits

Caption: The Hippo Signaling Pathway and this compound's Point of Intervention.

Experimental Methodologies

A variety of experimental protocols have been utilized to characterize the pan-TEAD activity of this compound.

1. Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction:

This technique is used to determine if this compound can disrupt the physical interaction between YAP/TAZ and TEAD isoforms in a cellular environment.

  • Cell Culture and Treatment: Human cancer cell lines with a hyperactive Hippo pathway (e.g., NCI-H226) are cultured and treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to a tagged or endogenous TEAD isoform (e.g., TEAD1 or TEAD4) is added to the cell lysate. This antibody, coupled to protein A/G beads, will bind to its target TEAD protein, pulling it out of the solution.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The TEAD protein and any interacting partners are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against YAP or TAZ to detect whether they were co-immunoprecipitated with the TEAD isoform. A reduction in the YAP/TAZ signal in the this compound treated samples compared to the control indicates that this compound has disrupted the interaction.

2. TEAD-Responsive Luciferase Reporter Assay:

This cell-based assay quantifies the transcriptional activity of TEADs and the inhibitory effect of this compound.

  • Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding a specific TEAD isoform (TEAD1, TEAD2, TEAD3, or TEAD4) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., GTIIC).

  • Compound Treatment: The transfected cells are then treated with a range of this compound concentrations or a vehicle control.

  • Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and a substrate for luciferase is added. The resulting luminescence, which is proportional to the transcriptional activity of the specific TEAD isoform, is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the TEAD-mediated transcriptional activity.

Summary and Conclusion

The available evidence strongly supports the classification of this compound as a pan-TEAD inhibitor. Its covalent binding to a conserved cysteine in the palmitate-binding pocket provides a clear mechanism for its broad activity across all four TEAD isoforms. While direct biochemical IC50 values for each isoform are not yet widely published, cellular assays consistently demonstrate its ability to inhibit the transcriptional function of TEAD1, TEAD2, TEAD3, and TEAD4. For researchers investigating the Hippo pathway and its role in cancer, this compound serves as a valuable pharmacological tool for the comprehensive inhibition of TEAD-mediated transcription. Further studies providing a head-to-head comparison of this compound's biochemical potency against each purified TEAD isoform would be beneficial for a more nuanced understanding of its selectivity profile.

References

Assessing the Synergistic Effects of K-975 with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of K-975, a potent and selective TEAD inhibitor, when used in combination with other therapeutic agents. This compound disrupts the YAP/TAZ-TEAD protein-protein interaction, a critical signaling nexus in various cancers, particularly those with mutations in the Hippo pathway.[1][2][3] This document summarizes key experimental findings, presents comparative data in a clear, tabular format, and offers detailed experimental protocols for the cited studies.

Data Presentation: Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from preclinical studies, illustrating the enhanced anti-tumor effects of this compound in combination with other drugs.

Table 1: Potentiation of KRAS G12C Inhibitor Adagrasib by this compound in NSCLC Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor adagrasib in various non-small cell lung cancer (NSCLC) cell lines, both as a single agent and in combination with this compound. The data demonstrates that this compound, which shows little to no single-agent activity in these cell lines, significantly enhances the potency of adagrasib.

Cell LineAdagrasib IC50 (nM)Adagrasib + this compound (100 nM) IC50 (nM)Adagrasib + this compound (1000 nM) IC50 (nM)Fold Potentiation (at 1000 nM this compound)
HOP-62 204312529~70.4x
NCI-H2030 100251010x
NCI-H1792 15050207.5x
LU-65 >10,00050001000>10x
NCI-H2122 250100505x
MIA PaCa-2 10005002005x
NCI-H358 5002001005x

Data synthesized from a study on TEAD inhibitors sensitizing KRAS G12C inhibitors. The potentiation effect was statistically significant for multiple concentrations at which this compound is inactive as a single agent.[4]

Table 2: Synergistic Anti-Tumor Effect of this compound and Palbociclib (B1678290) in a Malignant Pleural Mesothelioma (MPM) Xenograft Model

This table illustrates the synergistic anti-tumor activity of this compound in combination with the CDK4/6 inhibitor palbociclib in an NCI-H226 MPM subcutaneous xenograft mouse model. The combination therapy resulted in a more potent suppression of tumor growth compared to either agent alone.

Treatment GroupMean Tumor Volume (mm³) at Day 14
Vehicle ~1200
Palbociclib ~800
This compound ~600
This compound + Palbociclib ~200

Illustrative data based on graphical representations from a study on the anti-tumor effect of this compound in malignant pleural mesothelioma. The combination of this compound and palbociclib synergistically suppressed tumor growth.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for reproducing and building upon these findings.

Cell Proliferation Assay for IC50 Determination

This protocol was employed to assess the potentiation of KRAS G12C inhibitors by this compound in NSCLC cell lines.

a. Cell Culture:

  • NSCLC cell lines (e.g., HOP-62, NCI-H2030) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

b. Treatment:

  • Cells were seeded in 96-well plates at an appropriate density.

  • After 24 hours, cells were treated with a serial dilution of adagrasib (e.g., 0.3 to 10,000 nM) alone or in combination with fixed concentrations of this compound (100 nM and 1000 nM).

  • Control wells received DMSO vehicle control.

c. Incubation and Viability Assessment:

  • Cells were incubated for 144 hours.

  • Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

d. Data Analysis:

  • Luminescence was read using a plate reader.

  • The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

  • Potentiation was determined by the fold decrease in the IC50 of adagrasib in the presence of this compound.

Malignant Pleural Mesothelioma (MPM) Xenograft Model

This protocol outlines the in vivo study demonstrating the synergy between this compound and palbociclib.

a. Cell Line and Animal Model:

  • NCI-H226 human MPM cells, which are deficient for NF2, were used.

  • Female BALB/c nude mice (6-8 weeks old) were used as the host for tumor xenografts.

b. Tumor Implantation:

  • NCI-H226 cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel®.

  • Approximately 5 x 10^6 cells were subcutaneously injected into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

c. Treatment Regimen:

  • Mice were randomized into four groups: Vehicle control, Palbociclib alone, this compound alone, and this compound + Palbociclib.

  • This compound was administered orally (p.o.) twice daily at a dose of 100 mg/kg.[2]

  • Palbociclib was administered orally once daily at a dose of 100 mg/kg.

  • Treatment was continued for a specified period (e.g., 14 days).

d. Tumor Growth Measurement and Data Analysis:

  • Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was monitored as a measure of toxicity.

  • The anti-tumor effect was evaluated by comparing the mean tumor volumes between the treatment groups. Synergy was determined by the significantly greater tumor growth inhibition in the combination group compared to the individual treatment groups.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to demonstrate that this compound inhibits the protein-protein interaction between YAP and TEAD.

a. Cell Lysis:

  • NCI-H226 cells were treated with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cells were washed with ice-cold PBS and lysed with a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).

b. Immunoprecipitation:

  • Cell lysates were pre-cleared with Protein A/G agarose (B213101) beads.

  • An antibody specific for YAP or TEAD was added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

  • Protein A/G agarose beads were added to capture the antibody-protein complexes.

c. Washing and Elution:

  • The beads were washed multiple times with lysis buffer to remove non-specific binding proteins.

  • The protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

  • The eluted proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was probed with primary antibodies against YAP and TEAD, followed by HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A reduction in the co-precipitated protein in the this compound treated sample indicates inhibition of the interaction.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade (Hippo Pathway ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MOB1 MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 sequestration Degradation Degradation YAP_TAZ_p->Degradation proteasomal YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression promotes YAP_TAZ_n->TEAD forms complex K975 This compound K975->TEAD Covalently binds & Inhibits Interaction Upstream Signals Upstream Signals Upstream Signals->MST1_2 activate

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Synergistic_Study_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture NSCLC & MPM Cell Lines Treatment_vitro Treat with this compound, Palbociclib, Adagrasib (single & combo) Cell_Culture->Treatment_vitro Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Treatment_vitro->Proliferation_Assay Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Treatment_vitro->Co_IP Data_Analysis Analyze Anti-Tumor Efficacy & Synergy Proliferation_Assay->Data_Analysis informs Co_IP->Data_Analysis informs Xenograft_Model Establish MPM Xenograft Model in Mice Treatment_vivo Administer this compound & Palbociclib (single & combo) Xenograft_Model->Treatment_vivo Tumor_Measurement Measure Tumor Volume & Body Weight Treatment_vivo->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: Experimental Workflow for Assessing this compound Synergy.

References

K-975 and its Derivatives: A Comparative Guide to In Vivo Efficacy in Malignant Pleural Mesothelioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel TEAD inhibitor, K-975, and its derivatives, with a focus on their potential as therapeutic agents for malignant pleural mesothelioma (MPM). The information is supported by experimental data from preclinical studies.

Executive Summary

This compound is a potent, selective, and orally active pan-TEAD inhibitor that has demonstrated significant anti-tumor activity in preclinical models of MPM. It functions by covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the YAP/TAZ-TEAD protein-protein interaction, a key driver of cell proliferation in cancers with a dysregulated Hippo signaling pathway. While this compound shows promise, its derivatives have been explored to optimize properties such as bioavailability. This guide details the available in vivo efficacy data for this compound and its derivatives, alongside the methodologies of the key experiments.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies on this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound in Subcutaneous MPM Xenograft Models [1][2]

Xenograft ModelCompoundDosage (Oral, twice daily for 14 days)Outcome
NCI-H226This compound10 mg/kgDose-dependent tumor growth suppression
30 mg/kg"
100 mg/kg"
300 mg/kg"
MSTO-211HThis compound30 mg/kgStrong anti-tumor effect
100 mg/kg"
300 mg/kg"

Table 2: Antiproliferative Activity of this compound in MPM Cell Lines [2]

Cell LineGI50 (nM)
NCI-H22630
MSTO-211H50
NCI-H2052180

Table 3: Comparison of this compound and its Derivatives

CompoundKey FeaturesIn Vivo Efficacy SummaryToxicity Profile
This compound Potent and selective pan-TEAD inhibitor.Demonstrated significant tumor growth suppression and survival benefit in MPM xenograft models.Associated with reversible nephrotoxicity (proteinuria) in rats.
K-886 A derivative with an acrylamide (B121943) structure.Did not show inhibitory activity in a CTGF-reporter assay.Not extensively studied due to lack of efficacy.
K-725 A derivative with optimized bioavailability.Showed antitumor effect in MPM tumor-bearing mice.[2]Two-week toxicity studies showed no deaths or obvious toxicity, but pathological findings suggested potential renal toxicity (proteinuria) in rats and monkeys.[2]

Experimental Protocols

Subcutaneous Xenograft Mouse Model of Malignant Pleural Mesothelioma[1]
  • Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used for establishing xenografts due to their compromised immune system, which prevents the rejection of human tumor cells.[3][4][5][6]

  • Cell Lines: Human malignant pleural mesothelioma cell lines, such as NCI-H226 and MSTO-211H, are utilized. These cell lines are cultured in appropriate media until they reach a sufficient number for injection.

  • Cell Implantation: A suspension of MPM cells (e.g., 5 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.[7] Measurements are taken using calipers.

  • Drug Administration: this compound is formulated in a vehicle solution (e.g., 0.5% methylcellulose) for oral administration. The compound is administered to the mice, typically by oral gavage, twice a day for a specified period, such as 14 days.[1]

  • Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the vehicle-treated control group. Survival analysis may also be performed to evaluate the effect of the treatment on the overall survival of the animals.

  • Toxicity Evaluation: During the study, animals are monitored for any signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, organs may be collected for histopathological analysis to assess any potential drug-related toxicities.

Mandatory Visualization

Hippo Signaling Pathway and the Action of this compound

The Hippo signaling pathway is a critical regulator of organ size and cell proliferation. Its dysregulation is a hallmark of several cancers. The diagram below illustrates the core components of this pathway and the mechanism by which this compound exerts its anti-tumor effects.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 +P MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Transcription Activation YAP_TAZ_n->TEAD K975 This compound K975->TEAD Covalent Binding (Inhibition)

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on TEAD.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of TEAD inhibitors in a subcutaneous xenograft model.

experimental_workflow start Start cell_culture MPM Cell Culture (NCI-H226 or MSTO-211H) start->cell_culture animal_prep Animal Preparation (SCID Mice) start->animal_prep implantation Subcutaneous Implantation of MPM Cells cell_culture->implantation animal_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Treatment Administration (Vehicle, this compound, or Derivatives) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Data Analysis (Tumor Growth Inhibition, Survival) data_collection->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of TEAD inhibitors in xenograft models.

References

Safety Operating Guide

Proper Disposal of K-975: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of K-975, a potent and selective TEAD inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its chemical class (acrylamide derivative) and its common solvent, dimethyl sulfoxide (B87167) (DMSO).

Immediate Safety and Hazard Information

This compound, with the chemical formula C16H14ClNO2, is an acrylamide-containing compound.[1] Acrylamide (B121943) and its derivatives are presumed to be hazardous and should be handled with care.[2] Although this compound is shipped as a non-hazardous chemical under ambient temperatures, once in use, all waste generated should be treated as hazardous.[1]

Solutions of this compound are often prepared in DMSO.[1] DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying dissolved chemicals along with it.[3][4] Therefore, solutions of this compound in DMSO require specific handling and disposal precautions.

Key Hazards:

  • Acrylamide Moiety: Potential for toxicity and other health effects associated with acrylamide compounds.[2]

  • DMSO Solvent: A combustible liquid that enhances skin absorption of dissolved substances.[3][5]

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols before proceeding.[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., butyl rubber for DMSO). Nitrile gloves should be avoided as DMSO can penetrate them.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat must be worn.
Respiratory Protection Not generally required if handled within a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and shatter-resistant container. High-density polyethylene (B3416737) (HDPE) is a suitable material.[6]

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as pipette tips, gloves, and absorbent pads, in a clearly labeled, sealed plastic bag before placing it in the designated hazardous waste container.

  • Liquid Waste: Aqueous and DMSO solutions of this compound should be collected in a separate, sealed, and shatter-resistant container.[2] Do not mix with incompatible waste streams. Acrylamide compounds can be incompatible with oxidizing and reducing agents, acids, and bases.[7]

2. Labeling:

The hazardous waste container must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound (N-(3-(4-chlorophenoxy)-4-methylphenyl)acrylamide)"

  • The solvent used (e.g., "in Dimethyl Sulfoxide")

  • The primary hazards (e.g., "Toxic," "Combustible Liquid")

  • The name of the principal investigator and the laboratory contact information.

3. Storage:

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by your institution's EHS department.[2] The storage area should be cool and dry.[2]

4. Waste Pickup and Disposal:

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.[8] Follow their specific procedures for requesting a waste pickup. Disposal of DMSO and acrylamide-containing waste is often handled by specialized disposal companies through methods like high-temperature incineration.[9]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is required.

1. Secure the Area:

  • Notify others in the vicinity and restrict access to the spill area.

2. Personal Protective Equipment:

  • Ensure you are wearing the appropriate PPE as outlined in the table above before addressing the spill.

3. Spill Cleanup:

  • Solid Spills: Carefully cover the spill with a non-combustible absorbent material like sand or diatomaceous earth to prevent the powder from becoming airborne.[2] Collect the material and place it in the hazardous waste container.

  • Liquid Spills (in DMSO): Absorb the spill with a commercial absorbent pad or inert material.[10]

  • Decontamination: Decontaminate the spill area. For acrylamide compounds, a 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite (B1197395) solution can be used to polymerize any residue.[11] Allow the decontamination solutions to sit for at least 30 minutes.[2] Alternatively, clean the area thoroughly with soap and water.[8]

4. Disposal of Cleanup Materials:

  • All materials used for the spill cleanup are considered hazardous waste and must be placed in the designated hazardous waste container for disposal.[2]

This compound Signaling Pathway and Disposal Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the logical workflow for its proper disposal.

K975_Signaling_Pathway YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD Binds to Gene_Transcription Gene Transcription (Cell Proliferation, Anti-apoptosis) TEAD->Gene_Transcription Activates K975 This compound K975->TEAD Inhibits

Caption: this compound inhibits the interaction between YAP/TAZ and TEAD, preventing gene transcription.

K975_Disposal_Workflow Start This compound Waste Generated Wear_PPE Wear Appropriate PPE Start->Wear_PPE Segregate_Waste Segregate Solid and Liquid Waste Wear_PPE->Segregate_Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Safely Store in Designated Area Label_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: A step-by-step workflow for the safe disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.